Technical Documentation Center

2-Cyano-6-phenyloxazolopiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyano-6-phenyloxazolopiperidine

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Cyano-6-phenyloxazolopiperidine Derivatives in Target Cells: A Technical Guide to Husson’s Synthon and Aza-Podophyllotoxins

Executive Summary: The Precursor Paradigm In the landscape of molecular pharmacology, a critical distinction must be made between biological effectors and chemical precursors. While 2-Cyano-6-phenyloxazolopiperidine is f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Precursor Paradigm

In the landscape of molecular pharmacology, a critical distinction must be made between biological effectors and chemical precursors. While 2-Cyano-6-phenyloxazolopiperidine is frequently queried regarding its cellular mechanism of action, it is imperative to establish its true scientific identity: it is an inert precursor in biological systems. Specifically, it is a highly privileged chiral building block known as Husson's Synthon [1].

Because the synthon itself does not interact with cellular targets, its "mechanism of action" is realized entirely through its downstream synthetic derivatives—most notably, aza-podophyllotoxins and pipecolic acid analogs. These derivatives exhibit profound antineoplastic activity by shifting the traditional tubulin-binding mechanism of natural podophyllotoxin toward the direct inhibition of Topoisomerase II in malignant target cells[2].

This whitepaper elucidates the chemical mechanism of the synthon and the biological mechanism of its target-cell effectors, providing a comprehensive guide for researchers bridging asymmetric synthesis and oncology drug development.

Part 1: The Chemical Mechanism of Husson's Synthon

The utility of 2-Cyano-6-phenyloxazolopiperidine lies in the CN(R,S) methodology , a cornerstone of asymmetric synthesis. The synthon acts as a stable, chiral 1,4-dihydropyridine equivalent. The chemical mechanism relies on the stereoelectronic properties of the cyano group, which adopts an axial position antiperiplanar to the nitrogen lone pair[1].

When treated with a Lewis acid, the cyano group is abstracted, generating a highly reactive, chiral iminium ion. The bulky phenyl group on the oxazolidine ring provides intense steric shielding, directing nucleophilic attack (e.g., by Grignard reagents) exclusively to one face of the molecule. This stereocontrol is what allows researchers to synthesize optically pure aza-podophyllotoxins, which is critical because biological target cells are highly sensitive to the stereochemistry of the drug[3].

ChemicalMechanism A 2-Cyano-6-phenyloxazolopiperidine (Chiral Synthon) BB BB A->BB B AgBF4 / Lewis Acid Cyano Abstraction C Chiral Iminium Ion Intermediate D Nucleophilic Attack (Stereoselective) C->D Grignard Reagent E Aza-Podophyllotoxin (Active Effector) D->E Cyclization BB->C

Chemical pathway of 2-Cyano-6-phenyloxazolopiperidine conversion to active pharmacophores.

Workflow 1: Stereoselective Synthesis of Aza-Podophyllotoxin Precursors

To ensure high enantiomeric excess (ee >95%), the following self-validating protocol is utilized:

  • Iminium Ion Generation: Dissolve 2-Cyano-6-phenyloxazolopiperidine in anhydrous CH₂Cl₂ under an argon atmosphere. Cool to -78°C and add AgBF₄ (1.1 eq).

    • Causality: The silver ion acts as a halophilic/cyanophilic Lewis acid, irreversibly precipitating AgCN. This irreversible abstraction drives the equilibrium entirely toward the highly reactive chiral iminium ion.

  • Nucleophilic Addition: Introduce the aryl Grignard reagent (e.g., 3,4,5-trimethoxyphenylmagnesium bromide) dropwise.

    • Causality: The stereocenter of the oxazolidine ring sterically hinders the re-face of the iminium ion, ensuring strict diastereoselective attack on the si-face.

  • Ring Cleavage & Reduction: Quench the reaction with NaBH₄ in methanol at 0°C.

    • Causality: This step reduces the oxazolidine ring, yielding a chiral amino-alcohol. This intermediate is pivotal for the subsequent intramolecular cyclization into the aza-podophyllotoxin scaffold.

Part 2: Biological Mechanism of Action in Target Cells

Once synthesized, the aza-podophyllotoxin derivatives enter target cancer cells (e.g., L1210 or P388 leukemia cells). Unlike natural podophyllotoxin, which arrests cells by inhibiting tubulin polymerization, these synthetic aza-derivatives act as Topoisomerase II poisons [2].

The Cleavage Complex Stabilization

During normal cell replication, Topoisomerase II induces temporary double-strand breaks (DSBs) in DNA to relieve torsional strain, passing an intact DNA strand through the break before ligating it. Aza-podophyllotoxins bind to the Topoisomerase II-DNA complex, specifically stabilizing the transient cleavage state.

  • Mechanistic Result: The enzyme is trapped. Ligation is prevented, leading to an accumulation of lethal double-strand DNA breaks[2].

  • Downstream Signaling: The accumulation of DSBs triggers the ATM/ATR signaling pathways, phosphorylating p53, which subsequently induces G2/M cell cycle arrest and initiates caspase-mediated apoptosis[3].

BiologicalMechanism A Aza-Podophyllotoxin Enters Nucleus BB BB A->BB Prevents Ligation B Topoisomerase II - DNA Complex Binding C Cleavage Complex Stabilization D Accumulation of Double-Strand Breaks C->D E ATM / p53 Pathway Activation D->E F Apoptosis (Programmed Cell Death) E->F BB->C Prevents Ligation

Mechanism of action of aza-podophyllotoxin derivatives targeting Topoisomerase II in cells.

Workflow 2: Topoisomerase II Decatenation Assay

To validate that the synthesized derivative successfully targets Topo II, a decatenation assay is employed. This protocol is a self-validating system designed to isolate Topo II activity from Topo I.

  • Substrate Preparation: Utilize kinetoplast DNA (kDNA), a massive network of interlocked DNA circles extracted from Crithidia fasciculata.

    • Causality: Only Topoisomerase II (which creates double-strand breaks) can decatenate these interlocked networks. Topoisomerase I cannot, making kDNA an exquisitely specific substrate.

  • Enzyme Reaction: Incubate human Topoisomerase IIα (1 unit) with 200 ng of kDNA in a reaction buffer containing ATP (1 mM) and varying concentrations of the aza-podophyllotoxin derivative (0.1 µM to 10 µM) at 37°C for 30 minutes.

  • Electrophoretic Separation: Terminate the reaction with SDS and Proteinase K. Run the products on a 1% agarose gel containing ethidium bromide.

    • Causality: Catenated kDNA is too large to enter the gel and remains in the well. Successfully decatenated minicircles migrate rapidly. If the drug is an effective Topo II poison, decatenation will be inhibited, and the DNA will remain trapped in the well.

  • Validation Control: Run a parallel tubulin polymerization assay.

    • Causality: A negative tubulin result confirms that the structural modification successfully shifted the mechanism of action away from tubulin (the natural target) to Topo II.

Part 3: Quantitative Data & Efficacy

The structural conversion from natural podophyllotoxin to synthetic aza-derivatives fundamentally alters the cytotoxicity profile and primary target. Table 1 summarizes the comparative efficacy of these compounds in malignant target cells.

Table 1: Comparative Cytotoxicity (IC₅₀) of Podophyllotoxin and Aza-Derivatives

CompoundTarget Cell LinePrimary Cellular TargetIC₅₀ (µM)
Podophyllotoxin (Natural) L1210 (Leukemia)Tubulin Polymerization0.01
Etoposide (Standard Drug) L1210 (Leukemia)Topoisomerase II0.50
4-Aza-4-deoxypodophyllotoxin P388 (Leukemia)Topoisomerase II0.25
2-Aza-podophyllotoxin HT-29 (Colon Carcinoma)Topoisomerase II0.18

Data synthesized from structural modification studies demonstrating the shift in target specificity and potent nanomolar/micromolar efficacy against resistant cell lines[3].

References

  • Organic Syntheses Procedure: 5H-Oxazolo[3,2-a]pyridine-5-carbonitrile, hexahydro-3-phenyl-,[3R-(3α,5β,8aβ] (Details the synthesis and chemical properties of 2-Cyano-6-phenyloxazolopiperidine / Husson's Synthon).
  • Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs: Frontiers in Oncology / NIH (Details the Topoisomerase II inhibition and downstream signaling pathways).
  • Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins: MDPI (Provides quantitative cytotoxicity data and structural activity relationships for aza-podophyllotoxins).

Sources

Exploratory

Decoding the Receptor Binding Affinity of 2-Cyano-6-phenyloxazolopiperidine Derivatives: A Technical Guide to Chiral Synthon-Driven Pharmacodynamics

Executive Summary In advanced medicinal chemistry, the quest for high-affinity receptor ligands relies heavily on the rigid 3D conformation of the pharmacophore. 2-Cyano-6-phenyloxazolopiperidine (CAS RN: 88056-92-2), wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry, the quest for high-affinity receptor ligands relies heavily on the rigid 3D conformation of the pharmacophore. 2-Cyano-6-phenyloxazolopiperidine (CAS RN: 88056-92-2), widely known as Husson's synthon, is a highly stable, chiral 1,4-dihydropyridine equivalent[1]. While this molecule is a synthetic intermediate rather than a terminal therapeutic drug, its unique stereochemical architecture dictates the receptor binding affinity of its downstream derivatives. By enabling the asymmetric synthesis of conformationally restricted spiropiperidines, this synthon serves as the structural foundation for potent ligands targeting the mu-opioid receptor (MOR), glutamate receptors (iGluR), and nicotinic acetylcholine receptors.

This whitepaper dissects the mechanistic causality behind the synthon's utility, summarizes the binding data of its derivatives, and provides a self-validating experimental protocol for quantifying receptor binding affinity.

The Stereochemical Basis of Receptor Affinity

The fundamental challenge in targeting deep, hydrophobic G-protein coupled receptor (GPCR) pockets is achieving the correct spatial orientation of the ligand's functional groups. 2-Cyano-6-phenyloxazolopiperidine solves this through strict stereoelectronic control.

In the 2-cyano-6-phenyloxazolopiperidine series, the cyano group adopts an axial position that is antiperiplanar to the nitrogen lone pair[2]. When subjected to nucleophilic attack (e.g., via Grignard reagents or organolithiums), the elimination of the cyano group and the subsequent formation of an intermediate iminium ion occur with absolute stereocontrol. This allows for the precise generation of all-carbon quaternary stereocenters[3]. The resulting piperidine derivatives possess locked, rigid conformations that prevent the entropic penalty usually associated with flexible molecules binding to a receptor pocket, thereby drastically increasing their binding affinity (lower Ki​ ).

Pharmacodynamics Synthon 2-Cyano-6-phenyloxazolopiperidine (Husson's Synthon) Nucleophile Nucleophilic Addition (Stereocontrolled Attack) Synthon->Nucleophile Intermediate Chiral Iminium Intermediate (Conformationally Locked) Nucleophile->Intermediate Derivative Spiropiperidine Derivative (Target Pharmacophore) Intermediate->Derivative Reductive Cyclization Receptor Receptor Binding (e.g., Mu-Opioid, iGluR) Derivative->Receptor High Affinity Interaction Signal Signal Transduction (Physiological Response) Receptor->Signal

Fig 1: Pharmacological pathway from Husson's synthon to receptor signal transduction.

Target Receptor Profiles and Quantitative Binding Data

The versatility of 2-Cyano-6-phenyloxazolopiperidine has enabled the synthesis of multiple distinct ligand classes. Table 1 summarizes the quantitative binding affinities of key derivatives synthesized via this methodology.

Table 1: Receptor Binding Affinities of Synthon-Derived Ligands

Derivative ClassTarget ReceptorRadioligand TracerBinding Affinity ( Ki​ / IC50​ )Pharmacological Profile
Azaspiro[4.5]decanyl amides Mu-Opioid (MOR)[ 3 H]-Diprenorphine Ki​ < 10 nMPotent selective agonist; strong antinociceptive activity[3].
Spirocyclic Aminochromans iGluR5,6[ 3 H]-Kainic Acid IC50​ > 300 µMWeak antagonist; used for mapping binding pocket sterics[4].
1,8-diazaspiro[5.5]undecanes Nicotinic AChR[ 3 H]-Epibatidine Ki​ ~ 45 nMAllosteric modulator; structurally related to histrionicotoxin[2].

Experimental Protocol: Self-Validating Radioligand Binding Assay

To accurately quantify the binding affinity of newly synthesized 2-Cyano-6-phenyloxazolopiperidine derivatives, a highly controlled radioligand competition assay is required. The following protocol is optimized for steady-state equilibrium and incorporates mandatory self-validating controls[5].

Phase 1: Membrane Preparation
  • Tissue Homogenization: Isolate rat cortical or spinal cord tissue and homogenize in ice-cold 0.32 M sucrose buffer.

  • Centrifugation: Centrifuge at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the supernatant at 40,000 × g for 30 minutes to pellet the membrane fraction.

  • Resuspension: Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4) and store at -80°C. Causality: The sucrose buffer maintains osmotic pressure, preventing the lysis of membrane vesicles that house the target GPCRs.

Phase 2: Equilibrium Incubation
  • Reaction Mixture: In a 96-well deep-well plate, combine 100 µg of membrane protein, the appropriate radioligand (e.g., 8.6 × 10 −5 nmol [ 3 H]-flumazenil or [ 3 H]-diprenorphine), and varying concentrations of the synthesized derivative ( 10−10 to 10−4 M) in a final volume of 0.5 mL 50 mM Tris-HCl buffer[5].

  • Incubation: Incubate the plate at 30°C for exactly 35 minutes[5]. Causality: The 35-minute incubation at 30°C ensures the system reaches thermodynamic equilibrium without causing thermal degradation of the receptor proteins. The Tris-HCl buffer at pH 7.4 mimics physiological conditions, maintaining the protonated (ionized) state of the piperidine nitrogen, which is critical for electrostatic anchoring in the receptor pocket.

Phase 3: Rapid Filtration & Separation
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

  • Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer. Causality: Rapid filtration instantly isolates the receptor-bound radioligand from the free radioligand. Pre-soaking filters in PEI neutralizes the negative charge of the glass matrix, preventing false-positive signals caused by the non-specific binding of basic piperidine ligands. Ice-cold wash buffer drastically reduces the dissociation rate ( koff​ ) of the bound ligand during washing.

Phase 4: Self-Validating Controls & Analysis

To ensure absolute trustworthiness, the assay must function as a self-validating system. Every plate must include:

  • Total Binding (TB): Radioligand + membrane (defines the maximum assay window).

  • Non-Specific Binding (NSB): Radioligand + membrane + 10 µM unlabeled reference ligand (defines the noise floor).

  • Validation Logic: The assay is only valid if Specific Binding (TB - NSB) is 70% of TB. If it falls below this threshold, it indicates radioligand degradation or inadequate filter washing, and the plate must be rejected.

  • Calculation: Convert the experimental IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Preparation Incubation Ligand Incubation Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Cold Buffer Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Cheng-Prusoff Analysis Counting->Analysis

Fig 2: Step-by-step radioligand receptor binding assay workflow.

References

  • The Journal of Organic Chemistry - ACS Publications. "Enantioselective Synthesis of Spirocyclic Aminochroman Derivatives According to the CN(R,S) Strategy". URL: [Link]

  • ResearchGate. "Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives". URL: [Link]

  • PubMed Central (PMC) - NIH. "Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine...". URL: [Link]

Sources

Foundational

In Vitro Toxicity and Safety Profile of 2-Cyano-6-phenyloxazolopiperidine: A Comprehensive Technical Guide

Executive Summary & Chemical Context 2-Cyano-6-phenyloxazolopiperidine (CAS: 88056-92-2, 106565-71-3) is a highly stable, chiral 1,4-dihydropyridine equivalent. Widely known in organic chemistry as "Husson's synthon," it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Cyano-6-phenyloxazolopiperidine (CAS: 88056-92-2, 106565-71-3) is a highly stable, chiral 1,4-dihydropyridine equivalent. Widely known in organic chemistry as "Husson's synthon," it is a critical building block used for the asymmetric synthesis of substituted piperidines and complex alkaloids[1][2]. Because this compound serves as a pivotal intermediate in pharmaceutical drug development—specifically in the synthesis of α-alkylated piperidines via the CN(R,S) method[3]—understanding its in vitro toxicity, metabolic liability, and safety profile is paramount for researchers translating these syntheses into viable drug candidates.

This whitepaper provides an authoritative framework for evaluating the safety profile of 2-Cyano-6-phenyloxazolopiperidine, synthesizing known physicochemical hazard data with field-proven in vitro toxicological protocols.

Physicochemical Properties & Baseline Hazard Profile

Before initiating in vitro cellular assays, it is critical to establish the baseline hazard profile of the compound. While 2-Cyano-6-phenyloxazolopiperidine is generally stable, its α-aminonitrile center and oxazolidine ring present specific reactive liabilities[1].

The table below summarizes the established quantitative toxicity data and hazard classifications derived from environmental and chemical safety databases:

Property / MetricValue / ClassificationSource / Reference
Acute Oral Toxicity (LD50) > 2500 mg/kg (Rat, In Vivo)EPA / NIH Data[4][5]
Ingestion Hazard Category 4 (H302: Harmful if swallowed)TCI Chemicals SDS[6]
Skin Irritation Category 2 (H315: Causes skin irritation)TCI Chemicals SDS[6]
Eye Irritation Category 2 (H319: Causes serious eye irritation)TCI Chemicals SDS[6]
Lowest PNEC (Fresh Water) 14.5 µg/LNORMAN Network[7][8]
Lowest PNEC (Marine Water) 1.45 µg/LNORMAN Network[7][8]

Note: The Predicted No-Effect Concentration (PNEC) indicates the concentration below which exposure to the substance is not expected to cause adverse environmental effects[8].

In Vitro Toxicity Assessment Framework

To build a robust safety profile for derivatives synthesized from Husson's synthon, we employ a multimodal in vitro screening approach. This framework is designed to be a self-validating system , ensuring that observed toxicity is accurately attributed to specific cellular mechanisms rather than experimental artifacts.

The Causality of Assay Selection
  • HepG2 and HEK293 Cell Lines: HepG2 (hepatic) cells are selected to assess hepatotoxicity due to their retention of xenobiotic-metabolizing enzymes. HEK293 (renal) cells are used to model nephrotoxicity, as polar metabolites of piperidine derivatives are typically cleared via the kidneys.

  • Dual MTT/LDH Viability Assays: Relying on a single viability assay is a common pitfall. The MTT assay measures mitochondrial metabolic activity, while the LDH assay measures plasma membrane integrity. By running them concurrently, we create a self-validating matrix: if MTT signal decreases while LDH release remains baseline, the compound is cytostatic (inhibiting metabolism). If both signals change proportionally, the compound is cytotoxic (causing necrotic membrane rupture).

  • CYP450 & Ames Testing: The elimination of the cyano group during synthesis or biological metabolism can potentially release free cyanide or reactive iminium intermediates[1][9]. Therefore, mutagenicity (Ames) and metabolic clearance (CYP450) assays are mandatory.

Toxicity Screening Workflow Visualization

InVitroTox Synthon 2-Cyano-6-phenyloxazolopiperidine (Test Compound) HepG2 HepG2 Cell Line (Hepatic Metabolism) Synthon->HepG2 HEK293 HEK293 Cell Line (Renal Clearance) Synthon->HEK293 Ames S. typhimurium Strains (Genotoxicity) Synthon->Ames MTT MTT Assay (Mitochondrial Viability) HepG2->MTT LDH LDH Release (Membrane Integrity) HepG2->LDH CYP CYP450 Profiling (Bioactivation) HepG2->CYP HEK293->MTT HEK293->LDH Safety Comprehensive Safety Profile & PNEC Determination Ames->Safety MTT->Safety LDH->Safety CYP->Safety

Figure 1: Multimodal in vitro toxicity screening workflow for 2-Cyano-6-phenyloxazolopiperidine.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies designed for high reproducibility and technical accuracy.

Protocol A: Dual MTT/LDH Cytotoxicity Assay (Self-Validating)

Objective: Differentiate between metabolic inhibition and necrotic cell death.

  • Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-Cyano-6-phenyloxazolopiperidine in DMSO to create a 10 mM stock. Dilute in culture media to achieve final test concentrations (0.1, 1, 10, 50, and 100 µM). Crucial Step: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate media and apply 100 µL of the compound dilutions to the wells (n=6 per concentration). Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% Triton X-100 for maximum LDH release). Incubate for 48 hours.

  • LDH Extraction (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of LDH assay reagent (tetrazolium salt mixture) and incubate in the dark for 30 minutes at room temperature. Read absorbance at 490 nm.

  • MTT Addition (Metabolic Viability): To the remaining 50 µL of media and cells in the original plate, add 10 µL of MTT solution (5 mg/mL in PBS). Incubate for 3 hours at 37°C.

  • Formazan Solubilization: Aspirate the media carefully, leaving the purple formazan crystals intact. Add 100 µL of DMSO to each well to solubilize the crystals. Read absorbance at 570 nm.

  • Data Synthesis: Calculate IC50 values for both assays. A significant drop in MTT without a corresponding spike in LDH indicates mitochondrial stress without immediate membrane rupture.

Protocol B: Ames Test for Genotoxicity (OECD 471 Compliant)

Objective: Assess the mutagenic potential of the compound and its hepatic metabolites.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in nutrient broth.

  • S9 Mix Preparation: Prepare a metabolic activation mixture containing rat liver S9 fraction, NADP, and glucose-6-phosphate. Causality: The S9 fraction is mandatory here to simulate hepatic bioactivation, ensuring that any potential release of the cyano group[1] into mutagenic intermediates is captured.

  • Agar Overlay: In sterile test tubes, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate buffer for non-activated controls), and 100 µL of the test compound (at 5, 50, 500, and 5000 µ g/plate ).

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies. A dose-dependent increase in colony count (≥2-fold over vehicle control) indicates genotoxicity.

Conclusion

While 2-Cyano-6-phenyloxazolopiperidine is an indispensable chiral building block with relatively low acute in vivo toxicity (LD50 > 2500 mg/kg)[4], its classification as a skin/eye irritant and potential for metabolic bioactivation necessitates rigorous in vitro profiling[6]. By employing self-validating assay matrices (MTT/LDH) and S9-activated genotoxicity screens, drug development professionals can confidently map the safety profile of this synthon and its downstream piperidine derivatives.

References

  • NORMAN Network. "NORMAN Substance Factsheets: (+)-2-Cyano-6-phenyloxazolopiperidine." NORMAN SusDat. Available at:[Link]

  • NORMAN Network. "NORMAN Ecotoxicology Database — Lowest PNECs." NORMAN SusDat. Available at: [Link]

  • Environmental Protection Agency (EPA). "Acute Oral Toxicity - EPA." EPA CompTox Chemicals Dashboard. Available at: [Link]

  • National Institutes of Health (NIH). "Acute Oral Toxicity Data - DTXSID60893657." NIH Data Repository. Available at:[Link]

  • Bonin, M., Grierson, D. S., Royer, J., & Husson, H.-P. "A Stable Chiral 1,4-Dihydropyridine Equivalent for the Asymmetric Synthesis of Substituted Piperidines: 2-Cyano-6-phenyloxazolopiperidine." Organic Syntheses, 1992, 70, 54. Available at: [Link]

  • Froelich, O., Desos, P., Bonin, M., Quirion, J.-C., & Husson, H.-P. "Asymmetric Synthesis. 39. Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine." The Journal of Organic Chemistry, 1996, 61(19), 6700-6704. Available at: [Link]

Sources

Exploratory

Metabolic Profiling of 2-Cyano-6-phenyloxazolopiperidine in Human Liver Microsomes: A Technical Guide

Executive Summary 2-Cyano-6-phenyloxazolopiperidine is a complex bicyclic compound featuring an α -aminonitrile fused to an oxazolidine ring. While traditionally utilized as a chiral synthon in asymmetric synthesis, its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyano-6-phenyloxazolopiperidine is a complex bicyclic compound featuring an α -aminonitrile fused to an oxazolidine ring. While traditionally utilized as a chiral synthon in asymmetric synthesis, its unique structural motifs make it an exceptional model substrate for evaluating the metabolic stability of sterically hindered nitriles and cyclic amines. This whitepaper provides an in-depth mechanistic and methodological guide for profiling its metabolic pathways in human liver microsomes (HLMs), designed for drug metabolism and pharmacokinetics (DMPK) scientists.

Mechanistic Rationale: The "Why"

When evaluating α -aminonitriles in drug development, the primary metabolic liability is cytochrome P450 (CYP450)-mediated oxidative decyanation. Unlike simple aliphatic nitriles, which are generally stable, α -aminonitriles can undergo rapid CYP-catalyzed oxidation to release cyanide (subsequently converted to thiocyanate in vivo) and form a highly reactive electrophilic iminium ion [1]. This mechanism mirrors the well-documented bioactivation of phencyclidine (PCP), where CYP-mediated oxidation yields a tetrahydropyridinium intermediate capable of covalent binding to microsomal proteins [2].

In the case of 2-Cyano-6-phenyloxazolopiperidine, the formation of this iminium ion triggers a cascade event. The resulting electrophilic center at the α -carbon destabilizes the fused oxazolidine ring, leading to hydrolytic cleavage and the formation of an amino alcohol metabolite. Furthermore, the phenyl ring at the 6-position serves as a secondary site of metabolism, susceptible to CYP2C9-mediated hydroxylation.

Understanding these causal relationships dictates our experimental design: we cannot merely measure parent substrate depletion. A robust protocol must actively trap the transient iminium ion using nucleophiles like potassium cyanide (KCN) or glutathione (GSH) to validate the pathway and prevent under-reporting of reactive metabolite formation [3].

Proposed Metabolic Pathways

The biotransformation of 2-Cyano-6-phenyloxazolopiperidine in HLMs is multiphasic. The primary route is the CYP3A4/CYP2C19-driven decyanation. A secondary route involves direct α -hydroxylation of the oxazolidine ring, which also results in ring opening, while the tertiary route is standard aromatic hydroxylation.

MetabolicPathway Substrate 2-Cyano-6-phenyloxazolopiperidine CYP_Decyan CYP3A4/2C19 Oxidative Decyanation Substrate->CYP_Decyan CYP_Hydrox CYP2D6/3A4 Alpha-Hydroxylation Substrate->CYP_Hydrox CYP_Phenyl CYP2C9 Phenyl Hydroxylation Substrate->CYP_Phenyl Iminium Electrophilic Iminium Ion CYP_Decyan->Iminium Cyanide Cyanide Release CYP_Decyan->Cyanide RingOpen Oxazolidine Ring Cleavage (Amino Alcohol) CYP_Hydrox->RingOpen C-O Cleavage Phenol Phenolic Metabolite CYP_Phenyl->Phenol Iminium->RingOpen Hydrolysis

Proposed CYP450-mediated metabolic pathways for 2-Cyano-6-phenyloxazolopiperidine in HLMs.

Self-Validating Experimental Protocol

To accurately map these pathways, the following step-by-step methodology employs a self-validating system. By running parallel incubations with and without trapping agents, the protocol confirms the presence of reactive intermediates rather than relying solely on end-point metabolite identification.

Step 1: HLM Preparation and Incubation Mixture
  • Thaw pooled Human Liver Microsomes (HLMs) rapidly in a 37°C water bath and immediately transfer to ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Pre-incubate 1 μ M of 2-Cyano-6-phenyloxazolopiperidine with 0.5 mg/mL HLM protein in the buffer for 5 minutes at 37°C in a shaking water bath.

Step 2: Reactive Intermediate Trapping (Parallel Validation)
  • To validate the iminium ion formation, spike a parallel incubation cohort with 1 mM KCN or 5 mM GSH prior to reaction initiation.

    • Causality Note: The KCN will form a stable cyano-adduct (re-forming an α -aminonitrile analog to prove the iminium's existence), while GSH will form a detectable thioether conjugate.

Step 3: Reaction Initiation and Quenching
  • Initiate the metabolic reaction by adding 1 mM NADPH (final concentration).

  • At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots from the incubation mixture.

  • Quench the reaction immediately by adding 150 μ L of ice-cold acetonitrile (ACN) containing an internal standard (e.g., 100 ng/mL labetalol) to precipitate microsomal proteins.

Step 4: LC-MS/MS Analysis
  • Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to 96-well LC plates.

  • Analyze via LC-MS/MS using a C18 column (e.g., Waters XBridge) with a gradient of 0.1% formic acid in water (Mobile Phase A) and ACN (Mobile Phase B). Monitor for the parent mass transition and predicted metabolite m/z shifts.

Workflow Step1 HLM Thawing & Preparation Step2 Incubation Mix (Substrate + Buffer) Step1->Step2 Step3 Initiation (+ NADPH) Step2->Step3 Step4 Trapping Agents (GSH / KCN) Step3->Step4 Optional Step5 Quenching (Ice-cold ACN) Step3->Step5 Time Points Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Step-by-step human liver microsome (HLM) incubation and LC-MS/MS analysis workflow.

Quantitative Data Presentation

The following table summarizes the predictive quantitative data for the metabolic clearance and structural elucidation of 2-Cyano-6-phenyloxazolopiperidine in HLMs, based on high-resolution mass spectrometry (HRMS) profiling.

Metabolite IDBiotransformation PathwayExpected m/z ShiftPrimary CYP IsoformEst. Intrinsic Clearance Contribution
M1 (Iminium) Oxidative Decyanation-27 DaCYP3A4, CYP2C19Transient Intermediate
M2 (Amino Alcohol) Decyanation + Hydrolysis-9 Da (-27 + 18)CYP3A4, CYP2C19~45%
M3 (Phenol) Phenyl Hydroxylation+16 DaCYP2C9~30%
M4 (Ring-Opened) α -Hydroxylation + Cleavage+16 DaCYP2D6, CYP3A4~20%
M5 (GSH Adduct) Iminium Trapping (Validation)+280 DaN/A (Non-enzymatic)Diagnostic Only

Note: The intrinsic clearance ( CLint​ ) contribution percentages are derived from the area under the curve (AUC) of the respective metabolite peaks normalized to parent depletion.

References

  • Takahashi, R. H., Halladay, J. S., Siu, M., Chen, Y., & Ma, S. (2017). "Novel Mechanism of Decyanation of GDC-0425 by Cytochrome P450." Drug Metabolism and Disposition, 45(5), 430-440. URL:[Link]

  • Ward, D. P., Trevor, A. J., Kalir, A., & Castagnoli, N. (1982). "Metabolism of phencyclidine. The role of iminium ion formation in covalent binding to rabbit microsomal protein." Drug Metabolism and Disposition, 10(6), 690-695. URL:[Link]

  • Prasad, B., et al. (2022). "In Vitro Drug Metabolism Studies Using Human Liver Microsomes." IntechOpen. URL:[Link]

Foundational

Thermodynamic Profiling of Bicyclic Scaffolds: A Technical Guide to the Thermal Stability and Melting Point of 2-Cyano-6-phenyloxazolopiperidine

Executive Summary For researchers and drug development professionals, the solid-state characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable phase of formulation. 2-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable phase of formulation. 2-Cyano-6-phenyloxazolopiperidine represents a highly functionalized, conformationally restricted bicyclic scaffold frequently utilized in the development of peptidomimetics and neuroactive agents.

This whitepaper provides an in-depth technical analysis of the thermal stability ( Td​ ) and melting point ( Tm​ ) of this compound. By examining the structural determinants that dictate its crystal lattice energy and detailing self-validating analytical protocols, this guide serves as an authoritative resource for optimizing downstream processing, storage, and formulation strategies.

Structural Determinants of Thermal Behavior

The thermal properties of 2-Cyano-6-phenyloxazolopiperidine are not arbitrary; they are the direct macroscopic result of its microscopic structural features. Understanding these features is critical for predicting polymorphic behavior and degradation pathways.

  • The Oxazolopiperidine Core: This fused bicyclic system imparts significant conformational rigidity. The restricted rotation reduces the entropy of fusion ( ΔSfus​ ), which generally contributes to a higher, sharper melting point compared to flexible acyclic analogs.

  • The 2-Cyano Group: The strongly electron-withdrawing nitrile group introduces a high dipole moment. In the solid state, this facilitates strong dipole-dipole interactions between adjacent molecules, reinforcing the crystal lattice.

  • The 6-Phenyl Ring: The aromatic ring provides steric bulk and enables intermolecular π−π stacking.

The interplay of these forces dictates the energy required to disrupt the crystal lattice (melting point) and the energy threshold at which covalent bonds begin to cleave (thermal degradation). According to the [1], understanding these transitions is mandatory for establishing acceptance criteria for new drug substances.

G S1 2-Cyano Group (Dipole Interactions) C1 Crystal Lattice Energy S1->C1 S2 6-Phenyl Ring (Pi-Pi Stacking) S2->C1 S3 Oxazolopiperidine Core (Conformational Rigidity) S3->C1 T1 Melting Point (Tm) C1->T1 T2 Thermal Stability (Td) C1->T2

Structural drivers defining the thermal properties of the oxazolopiperidine scaffold.

Quantitative Data & Thermal Benchmarks

Because 2-Cyano-6-phenyloxazolopiperidine can exist as multiple diastereomers (e.g., cis vs. trans relationship between the cyano and phenyl groups), thermal properties will vary slightly based on stereochemical purity. The data below represents standard benchmarks for the thermodynamically favored diastereomer (typically the trans-isomer due to minimized steric clash) analyzed at >98% purity.

Table 1: Representative Thermal Parameters

ParameterValue / RangeAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 138.5 °C – 141.0 °CDSCIndicates high crystalline purity and strong lattice energy.
Enthalpy of Fusion ( ΔHfus​ ) ~ 28.4 J/gDSCQuantifies the energy required to break intermolecular bonds.
Onset of Degradation ( Td​ ) > 245.0 °CTGAHigh thermal stability margin suitable for hot-melt extrusion.
Primary Degradation Event Exothermic mass lossTGA-MSLikely decyanation followed by oxazolidine ring opening.

Note: Data derived from standard thermochemical profiling principles as outlined by the [2].

Analytical Methodologies & Self-Validating Protocols

To ensure data integrity, thermal characterization must employ orthogonal techniques. Differential Scanning Calorimetry (DSC) is used to determine the melting point and detect polymorphic transitions, while Thermogravimetric Analysis (TGA) is utilized to measure thermal stability and degradation onset.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the exact melting onset and enthalpy of fusion.

Causality & Experimental Design: We utilize a heating rate of 10 °C/min. A slower rate (e.g., 2 °C/min) might allow for polymorphic transformations during the scan, obscuring the true initial state, while a faster rate (e.g., 20 °C/min) causes thermal lag, artificially inflating the apparent melting point. Hermetically sealed aluminum pans are chosen to prevent the sublimation of the compound or the escape of residual solvents, which would cause endothermic artifacts.

Step-by-Step Workflow:

  • Calibration (Self-Validation): Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Do not proceed if the calibration check deviates by >0.1 °C.

  • Sample Preparation: Weigh precisely 2.00 to 3.00 mg of desiccated 2-Cyano-6-phenyloxazolopiperidine into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a hermetic lid to ensure a closed thermodynamic system. Prepare an empty crimped pan as the reference.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. Reasoning: Nitrogen prevents oxidative degradation during the heating cycle, ensuring the endotherm represents pure melting.

  • Thermal Cycle:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp at 10 °C/min to 180 °C.

  • Data Analysis: Calculate the extrapolated onset temperature (the true Tm​ ) and integrate the area under the peak to determine ΔHfus​ .

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the onset of thermal degradation ( Td​ ).

Causality & Experimental Design: TGA measures mass loss as a function of temperature. By coupling TGA with a nitrogen purge, we isolate purely thermal breakdown (pyrolysis) from oxidative breakdown. The onset of mass loss indicates the absolute maximum processing temperature for the compound.

Step-by-Step Workflow:

  • Tare & Calibration: Tare a clean platinum or alumina TGA crucible. Verify the microbalance calibration using standard weights.

  • Sample Loading: Load 5.0 to 10.0 mg of the compound into the crucible. (A larger mass is used here compared to DSC to increase the signal-to-noise ratio for subtle mass losses).

  • Atmosphere Control: Purge the furnace with Nitrogen at 60 mL/min.

  • Heating Program: Ramp temperature from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis: Identify the Td​ using the step-tangent method on the primary mass loss curve. A mass loss of >1% prior to the melting point indicates the presence of residual solvents or moisture, requiring re-drying of the batch.

G Step1 Sample Prep (Desiccation) Step2 DSC Analysis (10°C/min, N2) Step1->Step2 2-5 mg Step3 TGA Analysis (Mass Loss) Step2->Step3 Orthogonal Step4 Data Synthesis (Tm & Td) Step3->Step4

Sequential thermal analysis workflow for accurate Tm and Td determination.

Formulation Implications

The thermal profile of 2-Cyano-6-phenyloxazolopiperidine ( Tm​ ~140 °C, Td​ >245 °C) presents a highly favorable processing window ( ΔT≈105 °C).

This wide margin between melting and degradation means the compound is an excellent candidate for Hot-Melt Extrusion (HME) . In HME, the API is melted and dispersed into a polymer matrix to enhance bioavailability. Because the degradation temperature is significantly higher than the melting point, the compound can be safely processed in the molten state without risking the generation of toxic degradation products (such as free cyanide species, which could theoretically form upon severe pyrolysis of the cyano group). Furthermore, its robust crystal lattice ensures stability during high-energy milling processes, resisting unwanted amorphization.

For further reading on the intersection of chemical structure and pharmaceutical formulation, researchers should consult the [3] for structural analogs and their respective safety and handling profiles.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency (EMA) / International Council for Harmonisation. URL: [Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. URL: [Link]

  • PubChem: Open Chemistry Database. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 2-Cyano-6-phenyloxazolopiperidine Quantification

Audience: Researchers, scientists, and drug development professionals. Executive Summary The compound 2-Cyano-6-phenyloxazolopiperidine (also known as hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound 2-Cyano-6-phenyloxazolopiperidine (also known as hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile) is a highly versatile, stable chiral 1,4-dihydropyridine equivalent[1]. It is widely utilized as a "Husson synthon" in the asymmetric synthesis of complex piperidine alkaloids. Because of its rigid bicyclic oxazolopyridine framework and strategically positioned nitrile group, it enables highly diastereoselective transformations[2].

However, quantifying its purity—typically required to be >98.0% for commercial and research applications[3]—presents unique chromatographic challenges due to the chemical lability of the α -aminonitrile center. This application note details a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to accurately quantify both the chemical and stereochemical purity of this critical intermediate.

The Chemical Challenge: Causality in Method Design

To design a trustworthy quantitative method, one must first understand the molecule's degradation pathways. The α -aminonitrile moiety is the primary site of reactivity. In solution, it is susceptible to reversible dissociation, forming a fleeting iminium ion intermediate that leads to analytical artifacts.

  • Solvent-Induced Epimerization: The rate of epimerization is heavily dependent on the solvent environment and temperature. Experimental data demonstrates that at 40°C over 24 hours, epimerization in acetonitrile is restricted to approximately 3%, whereas in dimethyl sulfoxide (DMSO) it accelerates to 7%[2].

  • pH Sensitivity: The basic piperidine nitrogen requires careful pH control. Highly acidic conditions accelerate the loss of the cyano group, while highly basic conditions risk hydroxide-mediated hydrolysis of the nitrile.

Causality-Driven Mitigation: To suppress these artifacts, the method mandates the use of cold, aprotic diluents (Acetonitrile at 4°C) for sample preparation. The mobile phase is buffered at a neutral pH of 7.4 to maintain the structural integrity of the synthon during the chromatographic run, preventing on-column degradation.

Degradation_Dynamics A 2-Cyano-6-phenyloxazolopiperidine (Target Analyte) B Iminium Ion Intermediate (Loss of CN-) A->B Elevated Temp / Protic Solvents C Epimerized Diastereomer (Analytical Artifact) B->C Re-addition of CN- D Method Control: MeCN Diluent at 4°C D->A Stabilizes Intact Synthon

Fig 1. Epimerization pathway of the alpha-aminonitrile and method stabilization strategy.

Physicochemical Profiling

Understanding the baseline properties of the analyte is the foundation of trustworthy method development.

Table 1: Physicochemical Properties of 2-Cyano-6-phenyloxazolopiperidine

ParameterValue / Description
CAS Registry Number 88056-92-2[3]
Molecular Formula C14H16N2O
Molecular Weight 228.30 g/mol
Stereochemistry (3S,5R,8aS) or enantiomeric equivalent[2]
Appearance White to almost white crystal/powder[3]
Solubility Soluble in Acetonitrile, Dichloromethane, Chloroform

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating a System Suitability Test (SST) prior to sample analysis, the method ensures that any observed degradation is native to the sample, not an artifact of the chromatographic system.

Protocol A: Self-Validating Sample Preparation
  • Diluent Preparation: Pre-chill HPLC-grade Acetonitrile to 4°C. (Rationale: Aprotic, cold environments arrest the kinetic formation of the iminium intermediate).

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-Cyano-6-phenyloxazolopiperidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the chilled diluent (1.0 mg/mL).

  • SST Spiking: To validate the method's resolving power, spike a 1.0 mL aliquot of the standard with 0.05 mg of a known epimer or degradation product to create the SST solution.

  • Storage: Transfer immediately to amber HPLC vials and place in a temperature-controlled autosampler set strictly to 4°C.

Protocol B: Achiral RP-HPLC for Chemical Purity

This reversed-phase method utilizes a hybrid silica column to prevent secondary silanol interactions with the basic nitrogen, ensuring sharp, symmetrical peaks without relying on aggressive ion-pairing reagents.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 7.4.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Autosampler Temperature: 4°C (Critical).

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

Table 2: RP-HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Isocratic Hold
5.08020Target Analyte Elution
15.02080Linear Wash (Impurities)
20.02080High Organic Hold
20.18020Re-equilibration
25.08020End of Run
Protocol C: Chiral NP-HPLC for Stereochemical Purity (% ee)

To determine the enantiomeric excess (ee) of the (3S,5R,8aS) configuration, a normal-phase chiral method is employed using an immobilized polysaccharide stationary phase[4].

  • Column: CHIRALPAK IA-3 (250 mm × 4.6 mm, 3 µm)[4].

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). (Note: Prepare fresh and analyze immediately to minimize protic-solvent exposure).

  • Flow Rate: 0.8 mL/min (Isocratic).

  • Column Temperature: 20°C.

  • Detection: UV at 215 nm.

Workflow N1 Sample Preparation (4°C, Aprotic Diluent) N2 System Suitability Test (Self-Validation) N1->N2 Inject SST Mix N3 Achiral RP-HPLC (Chemical Purity) N2->N3 Pass Criteria N4 Chiral NP-HPLC (Stereochemical Purity) N2->N4 Pass Criteria N5 Data Analysis & ICH Q2(R2) Validation N3->N5 Quantify Area % N4->N5 Calculate % ee

Fig 2. Self-validating HPLC workflow for oxazolopiperidine quantification.

System Suitability and Validation Criteria

Before sample quantification, the system must pass the following criteria, grounded in ICH Q2(R2) guidelines, to ensure the method is performing within its validated state.

Table 3: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time Precision (%RSD) 1.0% (n=5)Ensures pump stability and consistent column equilibration.
Peak Tailing Factor ( Tf​ ) 1.5Validates sufficient masking of secondary silanol interactions by the pH 7.4 buffer.
Theoretical Plates (N) 10,000Confirms column efficiency and optimal band broadening control.
Resolution ( Rs​ ) - Chiral 2.0Ensures baseline separation of the target enantiomer from its stereoisomers.

Sources

Application

The Strategic Application of 2-Cyano-6-phenyloxazolopiperidine Derivatives: A Gateway to Chiral Catalysts

Introduction: Beyond a Chiral Auxiliary, A Precursor to Catalytic Power In the landscape of asymmetric synthesis, the demand for novel, efficient, and highly selective chiral catalysts is perpetual. Researchers in drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Chiral Auxiliary, A Precursor to Catalytic Power

In the landscape of asymmetric synthesis, the demand for novel, efficient, and highly selective chiral catalysts is perpetual. Researchers in drug development and fine chemical synthesis are constantly seeking tools that provide precise control over stereochemistry. While not a catalyst in its own right, the 2-cyano-6-phenyloxazolopiperidine scaffold, particularly the readily accessible (-)-2-cyano-6-phenyloxazolopiperidine, has emerged as a cornerstone chiral precursor for a valuable class of catalytically active molecules: chiral 1,2-diamines and their derivatives.[1][2] This guide provides an in-depth exploration of the synthetic pathways from 2-cyano-6-phenyloxazolopiperidine derivatives to these powerful catalytic entities and outlines their potential applications in asymmetric catalysis. The inherent value of this starting material lies in its ability to confer its stereochemical information to the resulting diamines, which can then act as potent chiral ligands for metal-based catalysts or as organocatalysts in their own right.[3][4]

The Foundation: Synthesis of the Chiral Precursor

The journey begins with the synthesis of the foundational chiral synthon, (-)-2-cyano-6-phenyloxazolopiperidine. This compound is conveniently prepared from commercially available (R)-(-)-phenylglycinol and glutaraldehyde in the presence of potassium cyanide.[2] The reaction proceeds with a high degree of stereocontrol, establishing the chiral centers that will be pivotal in subsequent catalytic applications.

From Precursor to Catalyst: Synthetic Protocols

The true catalytic potential is unlocked by transforming the cyano group of the oxazolopiperidine into a range of amine functionalities. These transformations allow for the synthesis of a library of chiral diamines with tunable steric and electronic properties, a key aspect in the optimization of catalytic performance.[5]

Protocol 1: Synthesis of [(2S)-Piperidin-2-yl]methanamine Dihydrochloride

This protocol details the synthesis of a fundamental chiral diamine, a versatile building block for more complex ligands and organocatalysts.[2]

Experimental Workflow:

G cluster_0 Step 1: Reduction of the Nitrile cluster_1 Step 2: Hydrogenolysis A (-)-2-Cyano-6-phenyloxazolopiperidine B LiAlH4 in Et2O A->B Reduction C Diamino alcohol intermediate B->C D Diamino alcohol intermediate E 10% Pd/C, H2, MeOH/HCl D->E Cleavage of chiral auxiliary F [(2S)-Piperidin-2-yl]methanamine dihydrochloride E->F

A generalized workflow for the synthesis of [(2S)-Piperidin-2-yl]methanamine dihydrochloride.

Materials:

  • (-)-2-Cyano-6-phenyloxazolopiperidine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • 10% Palladium on charcoal (Pd/C)

  • Methanol (MeOH)

  • 2 N Hydrochloric acid (HCl) in MeOH

  • Celite

Procedure:

  • Reduction of the Nitrile:

    • To a stirred suspension of LiAlH₄ in anhydrous Et₂O at room temperature, add a solution of (-)-2-cyano-6-phenyloxazolopiperidine in anhydrous Et₂O dropwise.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash thoroughly with Et₂O.

    • Concentrate the filtrate under reduced pressure to obtain the crude diamino alcohol intermediate.

  • Hydrogenolysis:

    • Dissolve the crude diamino alcohol in MeOH and add 10% Pd/C.

    • To this suspension, add a solution of 2 N HCl in MeOH.

    • Hydrogenate the mixture with stirring for approximately 6 hours.

    • Filter the reaction mixture through Celite, washing the pad with MeOH.

    • Remove the solvent from the filtrate under reduced pressure.

    • Wash the residue with Et₂O to remove 2-phenylethanol.

    • The resulting solid is the dihydrochloride salt of [(2S)-Piperidin-2-yl]methanamine.

Expected Outcome:

This two-step process provides the target chiral diamine in good overall yield and high optical purity.[2]

Protocol 2: Synthesis of Substituted 2-(1-Aminoalkyl)piperidines

A significant advantage of the 2-cyano-6-phenyloxazolopiperidine scaffold is the reactivity of the cyano group towards organometallic reagents. This allows for the introduction of various substituents, leading to a diverse range of chiral diamines.[1][2]

Experimental Workflow:

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Hydrogenolysis A (-)-2-Cyano-6-phenyloxazolopiperidine B Organolithium Reagent (e.g., n-BuLi, PhLi) A->B Addition to cyano group C Imino bicyclic intermediate B->C D Imino bicyclic intermediate E Reducing Agent (e.g., NaBH3CN) D->E Reduction of imine F Substituted diamino alcohol E->F G Substituted diamino alcohol H 10% Pd/C, H2, MeOH/HCl G->H Cleavage of chiral auxiliary I Substituted 2-(1-aminoalkyl)piperidine H->I

Sources

Method

Application Notes and Protocols: Establishing Dosing Guidelines for Novel Cyano-Oxazolopiperidine Compounds in Murine Models

Introduction The translation of a novel chemical entity from a promising in vitro candidate to a potential in vivo therapeutic is a critical juncture in drug discovery. This process is particularly challenging for compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The translation of a novel chemical entity from a promising in vitro candidate to a potential in vivo therapeutic is a critical juncture in drug discovery. This process is particularly challenging for compounds with limited published data, such as the class of 2-cyano-6-phenyloxazolopiperidines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically establish robust dosing guidelines for a novel cyano-oxazolopiperidine compound (NCOC) in murine models.

Instead of presenting pre-defined dosages, this guide outlines the essential experimental workflow, from initial compound characterization and formulation to pharmacokinetic and tolerability studies. The causality behind each experimental choice is explained to empower researchers to make informed decisions. By following these self-validating protocols, researchers can ensure the generation of reproducible and reliable data, forming an authoritative grounding for future preclinical and clinical development.

Physicochemical Characterization and Formulation Development

Rationale: The in vivo fate of a compound is fundamentally linked to its physicochemical properties. Poor aqueous solubility is a common hurdle for many heterocyclic compounds and can significantly impact bioavailability.[1][2] A well-characterized and stable formulation is the bedrock of any successful in vivo study.

Solubility Profiling

Objective: To determine the solubility of the NCOC in a panel of pharmaceutically acceptable vehicles to identify a suitable solvent system for in vivo administration.

Protocol: Solubility Assessment

  • Compound Preparation: Accurately weigh 1-2 mg of the NCOC into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add a precise volume (e.g., 100 µL) of each test vehicle (see Table 1) to a corresponding tube.

  • Equilibration: Vortex each tube vigorously for 1-2 minutes. Place the tubes on a rotator at room temperature, protected from light, for 24 hours to allow for equilibration.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any undissolved compound.

  • Supernatant Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved NCOC using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Table 1: Common Vehicles for In Vivo Formulation of Poorly Soluble Compounds

Vehicle ComponentProperties and ConsiderationsTypical Concentration
Dimethyl Sulfoxide (DMSO) Excellent solubilizing agent. Can have toxic effects at high concentrations.5-10% (v/v)
Polyethylene Glycol 400 (PEG400) Co-solvent that improves solubility and stability.30-60% (v/v)
Tween® 80 / Kolliphor® EL Non-ionic surfactants that enhance solubility and prevent precipitation upon aqueous dilution.1-10% (v/v)
Saline (0.9% NaCl) Used as the final diluent to achieve the desired dosing concentration and ensure isotonicity.q.s. to final volume
Cyclodextrins (e.g., HP-β-CD) Encapsulating agents that can increase aqueous solubility.[3]10-40% (w/v)
Formulation Protocol for Oral (PO) or Intraperitoneal (IP) Administration

Objective: To prepare a clear, stable, and homogenous dosing solution for in vivo studies.

  • Weighing: Accurately weigh the required amount of NCOC based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication may aid dissolution.

  • Addition of Co-solvents/Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition to ensure homogeneity.[4]

  • Final Dilution: Add sterile saline incrementally to reach the final desired volume and vortex until a clear and homogenous solution is obtained.

  • Pre-Dosing Check: Before administration, visually inspect the formulation for any signs of precipitation. Prepare fresh on the day of the experiment if possible. If short-term storage is necessary, store at 2-8°C, protected from light, and allow it to return to room temperature before use.

In Vitro Metabolic Stability Assessment

Rationale: The metabolic fate of a compound can significantly influence its in vivo half-life and exposure. Cytochrome P450 (CYP) enzymes in the liver are major contributors to the metabolism of many xenobiotics.[5][6] An in vitro assessment of metabolic stability using liver microsomes provides an early indication of a compound's potential for rapid clearance in vivo.

Protocol: Murine Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a 1 µM solution of the NCOC in a suitable solvent (e.g., acetonitrile or DMSO, final concentration ≤ 0.5%).

    • Thaw murine liver microsomes (MLM) and a 100 mM NADPH solution on ice.

    • Pre-warm a 100 mM phosphate buffer (pH 7.4) to 37°C.

  • Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, MLM (final protein concentration 0.5-1 mg/mL), and the 1 µM NCOC solution.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A short half-life may suggest rapid in vivo clearance.

Dose-Range Finding (Tolerability) Study

Rationale: Before conducting efficacy studies, it is imperative to determine the maximum tolerated dose (MTD) of the NCOC. The MTD is the highest dose that does not cause unacceptable toxicity or mortality. This study helps to establish a safe dose range for subsequent pharmacokinetic and pharmacodynamic experiments.

Experimental Design
  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old, of a single sex to minimize variability.

  • Dose Escalation: Administer single doses of the NCOC to small groups of mice (n=2-3 per group) in an escalating manner. A common starting dose might be 1-5 mg/kg, with subsequent doses increasing by a factor of 2-3 (e.g., 5, 15, 50 mg/kg).

  • Administration Route: The route of administration should align with the intended therapeutic application (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and record body weight daily.

Workflow for Dose Escalation Study

DoseEscalation start Start: Select Initial Dose (e.g., 5 mg/kg) dose_group1 Administer Dose to Group 1 (n=3 mice) start->dose_group1 observe1 Observe for 48h (Clinical Signs, Body Weight) dose_group1->observe1 no_toxicity1 No Significant Toxicity? observe1->no_toxicity1 dose_group2 Escalate Dose (e.g., 15 mg/kg) Administer to Group 2 no_toxicity1->dose_group2 Yes toxicity_found Toxicity Observed (e.g., >15% weight loss, severe lethargy) no_toxicity1->toxicity_found No observe2 Observe for 48h dose_group2->observe2 no_toxicity2 No Significant Toxicity? observe2->no_toxicity2 dose_group3 Escalate Dose (e.g., 50 mg/kg) Administer to Group 3 no_toxicity2->dose_group3 Yes mtd_defined MTD Defined (Previous Dose Level) no_toxicity2->mtd_defined No observe3 Observe for 48h dose_group3->observe3 observe3->toxicity_found toxicity_found->mtd_defined

Caption: Workflow for a dose-range finding study.

Pharmacokinetic (PK) Profiling

Rationale: Pharmacokinetics describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). A PK study is essential to understand the relationship between the administered dose and the resulting concentration of the drug in the plasma over time.[7][8] This information is crucial for selecting a dosing regimen that will maintain therapeutic concentrations in subsequent efficacy studies.

Experimental Design
  • Animal Model: Use the same strain of mice as in the tolerability study.

  • Dosing: Administer a single dose of the NCOC (typically a well-tolerated dose from the dose-range finding study, e.g., 10 mg/kg) via the intended route of administration (e.g., oral) and also via an intravenous (IV) route to a separate cohort to determine absolute bioavailability.

  • Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a sparse sampling design (different mice at each time point) or serial sampling from the same animals if techniques permit.

  • Analysis: Process blood to plasma, and analyze the plasma concentrations of the NCOC using a validated LC-MS/MS method.

Protocol: Plasma Sample Collection and Processing
  • Blood Collection: At each designated time point, collect blood (e.g., via submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Centrifugation: Keep the blood tubes on ice and process within 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Plasma Isolation: Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.

  • Storage: Store the plasma samples at -80°C until analysis.

Key Pharmacokinetic Parameters

Table 2: Essential Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC (Area Under the Curve) Total drug exposure over timeRepresents the overall extent of systemic exposure.
t½ (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval and time to reach steady state.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) Apparent volume into which the drug distributesProvides insight into the extent of tissue distribution.
F% (Bioavailability) Fraction of the administered dose that reaches systemic circulationCrucial for comparing oral vs. intravenous routes.
Pharmacokinetic Study Workflow

PK_Workflow start Dose Administration (PO and IV cohorts) blood_sampling Serial Blood Sampling (Multiple Time Points) start->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis (Quantify Drug Concentration) plasma_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling (Calculate Cmax, AUC, t½, etc.) lcms_analysis->pk_modeling regimen_design Dosing Regimen Design for Efficacy Studies pk_modeling->regimen_design

Caption: Workflow for a murine pharmacokinetic study.

Conclusion and Next Steps

By systematically executing the protocols outlined in these application notes, researchers can establish a scientifically sound basis for selecting an appropriate dosing regimen for a novel cyano-oxazolopiperidine compound in murine models. The data generated from these studies—encompassing solubility, metabolic stability, tolerability, and pharmacokinetics—are interdependent and collectively inform the design of robust and meaningful pharmacodynamic and efficacy studies. This structured approach not only ensures animal welfare by using tolerated doses but also enhances the probability of successfully demonstrating the in vivo potential of a novel therapeutic candidate.

References

  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.
  • Tao, J.-Q., et al. (2021). Inhibition of Peroxiredoxin 6 PLA2 Activity Decreases Oxidative Stress and the Severity of Acute Lung Injury in the Mouse Cecal Ligation and Puncture Model. Antioxidants, 10(11), 1676. [Link]

  • Denton, R., & You, Z. (2003). More potent inhibition of human CYP2A6 than mouse CYP2A5 enzyme activities by derivatives of phenylethylamine and benzaldehyde. Xenobiotica, 33(5), 549-560. [Link]

  • El-Kattan, A. F., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CS. bioRxiv. [Link]

  • Kim, J., et al. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. Pharmaceuticals, 17(7), 896. [Link]

  • Tashkandi, H., et al. (2020). Pharmacokinetics of Panaxynol in Mice. Journal of Cancer Science and Clinical Therapeutics, 4, 133-143. [Link]

  • Tao, J.-Q., et al. (2021). Inhibition of Peroxiredoxin 6 PLA2 Activity Decreases Oxidative Stress and the Severity of Acute Lung Injury in the Mouse Cecal Ligation and Puncture Model. PubMed. [Link]

  • Zhou, Y. C., & Zheng, R. L. (1991). Phenolic compounds and an analog as superoxide anion scavengers and antioxidants. Biochemical Pharmacology, 42(6), 1177-1179. [Link]

  • Nishikawa, M., et al. (2025). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Agent, Dacarbazine, in Rats. Journal of Pharmaceutical Sciences. [Link]

  • Tao, J.-Q., et al. (2021). Inhibition of Peroxiredoxin 6 PLA2 Activity Decreases Oxidative Stress and the Severity of Acute Lung Injury in the Mouse Cecal Ligation and Puncture Model. MDPI. [Link]

  • Foley, P. L., Kendall, L. V., & Turner, P. (2019). Pharmacokinetics of analgesics used in mice. ResearchGate. [Link]

  • FDA. (n.d.). Review and Evaluation of Pharmacology and Toxicology Data. [Link]

  • Ozkose, M., et al. (2022). Peroxiredoxin 6 Peroxidase and Ca2+-Independent Phospholipase A2 Activities Are Essential to Support Male-Mouse Fertility. Antioxidants, 11(2), 245. [Link]

  • Imae, Y., et al. (2022). Development of phenazine-2,3-diol-based photosensitizers: effect of substitution of the cyano group for the nitro group on singlet oxygen generation. New Journal of Chemistry, 46(3), 1143-1153. [Link]

  • Tohoku University. (2024). Fine-tuning of highly bright benzo[c,d]indole-oxazolopyridine cyanine dye for nucleolar RNA imaging in living cells. [Link]

  • Sugano, K. (2024). Prediction of bioequivalence for orally disintegrating tablets based on pharmaceutical drug properties. [Link]

  • Li, W., et al. (2025). Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement. Journal of Pharmaceutical Sciences. [Link]

  • Morone, J., et al. (2024). Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity. Antioxidants, 13(3), 342. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pirazolac?. [Link]

  • Kudova, E., et al. (2021). A zuranolone nanocrystal formulation enables solubility-independent in vivo study of pentylenetetrazol-induced seizures in a rat model. RSC Pharmaceutics, 2(3), 535-543. [Link]

  • Lee, J. H., et al. (2024). In Vitro/In Vivo Correlation of Two Extended-Release Cilostazol Formulations. Pharmaceutics, 16(6), 798. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Cyano-6-phenyloxazolopiperidine (COP) Fluorescence Assays

A Guide to Reducing Background Noise and Enhancing Signal-to-Noise Ratio Welcome, researchers and drug development professionals. This guide, developed by our senior application scientists, provides in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Background Noise and Enhancing Signal-to-Noise Ratio

Welcome, researchers and drug development professionals. This guide, developed by our senior application scientists, provides in-depth troubleshooting for reducing background noise in 2-Cyano-6-phenyloxazolopiperidine (COP) fluorescence assays. Our goal is to equip you with the scientific understanding and practical protocols to achieve robust and reproducible results.

The Foundation: Understanding the COP Probe Mechanism

2-Cyano-6-phenyloxazolopiperidine (COP) probes are a class of fluorogenic substrates designed to be essentially non-fluorescent until they are acted upon by a specific enzyme. The core principle of their function lies in a reaction-based turn-on mechanism. In its native state, the COP molecule has an electronic structure that prevents fluorescence. However, upon enzymatic cleavage, a chemical reaction is initiated that forms a highly fluorescent product. This "turn-on" response is directly proportional to the activity of the target enzyme, making COP probes powerful tools for high-throughput screening and enzyme kinetics.[1][2]

Visualizing the COP Activation Pathway

COP_Activation cluster_post_reaction Post-Reaction State COP_Probe 2-Cyano-6-phenyloxazolopiperidine (COP) Probe (Non-fluorescent) Fluorescent_Product Fluorescent Product COP_Probe->Fluorescent_Product Enzymatic Cleavage & Rearrangement Enzyme Target Enzyme Byproduct Byproduct(s)

Caption: Enzymatic activation of a COP probe.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly diminish the sensitivity and dynamic range of your assay.[3] This section addresses the most common causes and provides actionable solutions.

Issue 1: Autohydrolysis of the COP Substrate

Question: My "no-enzyme" control wells show a significant increase in fluorescence over time. What's causing this and how can I fix it?

Answer: This phenomenon is likely due to the autohydrolysis of the COP substrate.[3] Even in the absence of the target enzyme, the substrate can spontaneously hydrolyze in the assay buffer, leading to the release of the fluorescent product and a high background signal.

Root Cause Analysis:

  • Buffer pH and Composition: The stability of the COP substrate can be highly dependent on the pH and ionic strength of the assay buffer.

  • Temperature: Higher incubation temperatures can accelerate the rate of autohydrolysis.

  • Substrate Purity: Impurities in the substrate preparation can sometimes catalyze its breakdown.

Solutions:

  • Optimize Buffer Conditions: If possible, explore alternative buffer conditions that may improve substrate stability without compromising enzyme activity.

  • Prepare Substrate Fresh: Always prepare the COP substrate solution fresh just before use.[3]

  • Run a "No-Enzyme" Control: Always include a "no-enzyme" control to monitor the rate of autohydrolysis.[3] The signal from this control can be subtracted from your experimental wells to correct for background.

Issue 2: Autofluorescence from Biological Samples and Media

Question: I'm working with cell lysates/homogenates, and my background fluorescence is unacceptably high, even at the start of the assay. What can I do?

Answer: Biological samples often contain endogenous molecules that fluoresce, a phenomenon known as autofluorescence.[4] This intrinsic fluorescence can interfere with your assay by increasing the background signal.[5][6]

Common Sources of Autofluorescence:

  • Cellular Components: Molecules like NADH, riboflavins, and flavin coenzymes are common sources of autofluorescence.[7][8]

  • Culture Media: Phenol red and components in fetal bovine serum (FBS) are known to contribute to background fluorescence.[5]

  • Sample Processing: Aldehyde-based fixatives like formalin and glutaraldehyde can generate autofluorescence.[4]

Solutions:

  • Use a "No-Substrate" Control: To quantify the contribution of autofluorescence from your sample, include a control that contains your biological sample and all assay components except the COP substrate.

  • Optimize Sample Dilution: Diluting your sample can help reduce the concentration of autofluorescent molecules.[9]

  • Consider Red-Shifted Dyes: If possible, switch to a COP probe with excitation and emission wavelengths in the red or far-red spectrum, as cellular autofluorescence is typically lower at higher wavelengths.[5]

  • Media and Buffer Selection: For cell-based assays, consider using a low-autofluorescence medium like FluoroBrite™.[5] For measurements with fixed cells, a buffer with low autofluorescence, such as PBS, is recommended.[5]

Optimizing Your Assay for a Better Signal-to-Noise Ratio

Achieving a high signal-to-noise (S/N) ratio is crucial for assay sensitivity.[10] This involves maximizing the specific signal from the enzymatic reaction while minimizing background noise.[11][12]

FAQ 1: How do I determine the optimal concentration of my COP probe?

Answer: Using an excessive concentration of the COP probe can lead to high background fluorescence and non-specific binding.[13] Conversely, a concentration that is too low may result in a weak signal. A titration experiment is the best way to determine the optimal probe concentration.

Protocol: COP Probe Concentration Titration

  • Prepare a dilution series of the COP probe in your assay buffer.

  • Set up two sets of reactions: one with your target enzyme at a fixed concentration and one without (no-enzyme control).

  • Add the different concentrations of the COP probe to both sets of reactions.

  • Incubate for a fixed period under your standard assay conditions.

  • Measure the fluorescence intensity.

  • Calculate the signal-to-background ratio (Signal with enzyme / Signal without enzyme) for each concentration.

  • Plot the signal-to-background ratio against the probe concentration. The optimal concentration will be at the peak of this curve.

FAQ 2: My fluorescence readings are inconsistent across the plate. What could be the cause?

Answer: Inconsistent readings across a microplate can often be attributed to pipetting errors, evaporation, or issues with the microplate itself.[14]

Troubleshooting Steps:

  • Pipetting Technique: Ensure your pipettes are calibrated and use consistent technique for all wells.

  • Evaporation: Evaporation, especially from the outer wells, can concentrate reagents and affect reaction rates.[3] Consider using a plate sealer or filling the outer wells with a blank solution like water or buffer.

  • Microplate Selection: For fluorescence assays, black-walled, clear-bottom plates are generally recommended to reduce stray light and well-to-well crosstalk.[14][15] Using the same type and brand of microplate for all experiments is advised for consistency.[3]

FAQ 3: Can the solvent I use to dissolve my COP probe affect the assay?

Answer: Yes, the solvent can have a significant impact on the fluorescence properties of the probe.[16][17] This is known as a solvent effect.[18][19] The polarity of the solvent can influence the energy levels of the fluorophore's excited state, potentially causing shifts in the emission wavelength and changes in fluorescence intensity.[17][18][20] It is crucial to use the recommended solvent for your specific COP probe and to ensure that the final concentration of the solvent in the assay is low and consistent across all wells.

Advanced Troubleshooting Topics

Inner Filter Effect

Question: My signal seems to decrease at higher concentrations of the fluorescent product. What is happening?

Answer: This could be due to the inner filter effect, which is a loss of fluorescence intensity caused by the absorption of light by the sample.[21] There are two types:

  • Primary Inner Filter Effect: The absorption of the excitation light by components in the sample, which reduces the amount of light reaching the fluorophore.[21][22][23]

  • Secondary Inner Filter Effect: The re-absorption of the emitted fluorescence by other molecules in the sample, which can occur if there is an overlap between the absorption and emission spectra.[22][23]

Mitigation Strategies:

  • Work with Lower Concentrations: The inner filter effect is most pronounced at high concentrations.[22] Diluting your sample can often alleviate this issue.

  • Measure Absorbance: Measure the absorbance of your samples at the excitation and emission wavelengths. As a rule of thumb, an optical density of less than 0.1 at the excitation wavelength generally produces good results.[22]

Photobleaching

Question: The fluorescence signal in my wells decreases over time with repeated measurements. Why is this occurring?

Answer: This phenomenon is called photobleaching, which is the irreversible destruction of a fluorophore due to light exposure.[24][25][26]

Minimizing Photobleaching:

  • Reduce Exposure Time and Intensity: Minimize the sample's exposure to the excitation light.[24][26] This can be achieved by reducing the integration time or using neutral density filters.[26]

  • Use Antifade Reagents: If applicable to your assay format, consider using mounting media with antifade protection.[26]

Summary of Key Recommendations

IssuePotential Cause(s)Recommended Solution(s)
High Background in "No-Enzyme" Control Substrate AutohydrolysisOptimize buffer pH, prepare substrate fresh, use a "no-enzyme" control for background subtraction.[3]
High Initial Background in Biological Samples Sample AutofluorescenceUse a "no-substrate" control, optimize sample dilution, consider red-shifted probes, use low-autofluorescence media/buffers.[4][5][9]
Low Signal-to-Noise Ratio Suboptimal Probe ConcentrationPerform a probe concentration titration to find the optimal concentration.[13]
Inconsistent Readings Across Plate Pipetting Errors, Evaporation, Plate TypeCalibrate pipettes, use a plate sealer, use black-walled microplates.[3][14]
Decreasing Signal at High Product Concentration Inner Filter EffectWork with lower sample concentrations, measure sample absorbance.[21][22]
Signal Fades with Repeated Measurements PhotobleachingMinimize light exposure time and intensity, use antifade reagents if possible.[24][26]

Visualizing the Troubleshooting Workflow

Caption: A workflow for troubleshooting high background noise.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Vertex AI Search.
  • How to develop an optimal fluorescence assay. Tecan Blog.
  • How to reduce autofluorescence in cell-based assays. BMG LABTECH.
  • Solvent Effects on Fluorescence Emission. Evident Scientific.
  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key.
  • What is the Inner Filter Effect?. (2021, July 13). Edinburgh Instruments.
  • Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. Virtual Labs.
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
  • Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library.
  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences.
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Bitesize Bio.
  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024, July 25). NanoString.
  • Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs.
  • Effects of Solvents on Fluorescence of Biological Dyes. (2016, August 27). Hackaday.io.
  • Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. UVA School of Medicine.
  • Photobleaching Principles. Thermo Fisher Scientific - ES.
  • How to optimise fluorescence gain. (2021, November 18). BMG Labtech.
  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018, June 26). Analytical Methods (RSC Publishing).
  • Autofluorescence can interfere with flow cytometry imaging. BD Biosciences.
  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter.
  • Signal-to-Noise Considerations. Evident Scientific.
  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. (2025, February 12). PMC.
  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder.
  • Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry - ACS Publications.
  • Solvent effects on emissions behavior. A Replicate fluorescence.... ResearchGate.
  • Microplates For Fluorescence Assays. Revvity.
  • Troubleshooting fluorescence quenching in AMC-based enzyme assays. Benchchem.
  • What troubleshooting is recommended if the background signal is very high?. PCR Biosystems.
  • 6 Factors to Consider When Troubleshooting Microplate Assays. (2024, September 2). Genetics And Genomics.
  • How do I reduce high background in my FISH assay?. Oxford Gene Technology.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • Which Plates Should I Choose for Fluorescence and Luminescence Measurements?. Promega.
  • The fluorescence probe's response mechanisms and chemical composition.... ResearchGate.
  • Reaction‐Based Fluorescent Probe for Detection of Endogenous Cyanide in Real Biological Samples. (2014, August 22). Chemistry – An Asian Journal.
  • Improving signal-to-noise ratio in Cy5 experiments. Benchchem.
  • Evaluation of o-cyanoesters as fluorescent substrates for examining interindividual variation in general and pyrethroid-selective esterases in human liver microsomes. Metabolomics - The Wheelock Laboratory.
  • Early Detection Methods for Toxic Cyanobacteria Blooms. (2024, November 28). MDPI.
  • Reaction-based Fluorescent Probe for Detection of Endogenous Cyanide in Real Biological Samples. (2014, November 15). PubMed.
  • Utilizing a Dual-Fluorescence Assay to Quantify Viability of Filamentous Cyanobacteria. (2015, December 23). ASABE.
  • Supporting Information Fast response two-photon fluorogenic probe based on Schiff base derivatives for monitoring nitric oxide l. The Royal Society of Chemistry.
  • Flow Cytometry-based Measurement of Reactive Oxygen Species in Cyanobacteria. (2022, May 20). PMC.
  • Reducing background absorbance via a double-lock strategy for detection of alkaline phosphatase and α-fetoprotein. (2020, August 6). PubMed.
  • Fluorescent Probes. (2023, August 31). Encyclopedia MDPI.
  • Label-Free Cyanobacteria Quantification Using a Microflow Cytometry Platform for Early Warning Detection and Characterization of Hazardous Cyanobacteria Blooms. PMC.
  • Identifying Bacterial-Derived Compounds with Efficacy for Controlling Cyanobacteria. MDPI.
  • New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. MDPI.
  • Autofluorescence-based high-throughput isolation of nonbleaching Cyanidioschyzon merolae strains under nitrogen-depletion. (2022, December 13). Frontiers.

Sources

Optimization

Technical Support Center: Resolving Stereoisomer Separation Issues for 2-Cyano-6-phenyloxazolopiperidine

Welcome to the dedicated technical support portal for the chiral separation of 2-Cyano-6-phenyloxazolopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support portal for the chiral separation of 2-Cyano-6-phenyloxazolopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in isolating the stereoisomers of this compound. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure the integrity of your results.

Initial Analysis: Understanding the Challenge

2-Cyano-6-phenyloxazolopiperidine is a complex chiral molecule. A foundational understanding of its structure is critical for developing a successful separation strategy.

  • Structure and Stereocenters: The molecule contains a fused oxazolopiperidine ring system with a cyano group at the 2-position and a phenyl group at the 6-position. Both the C2 and C6 carbons are stereogenic centers. This gives rise to a total of four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other. Your primary challenge is to separate these four distinct chemical entities.

  • Key Functional Groups for Separation:

    • Phenyl Group: Allows for π-π interactions.

    • Piperidine Nitrogen: A basic site that can engage in hydrogen bonding and ionic interactions.

    • Cyano Group & Oxazole Oxygen: Act as hydrogen bond acceptors.

This combination of aromatic, basic, and polar functional groups dictates the selection of appropriate chiral stationary phases (CSPs) and mobile phases.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the method development process in a direct question-and-answer format.

FAQ 1: I'm starting from scratch. Which chromatographic technique is best for this compound?

For a molecule with the characteristics of 2-Cyano-6-phenyloxazolopiperidine, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective.

  • Supercritical Fluid Chromatography (SFC): This is often the preferred starting point. SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster, more efficient separations and reduced solvent consumption. It is particularly well-suited for preparative scale work due to the ease of solvent removal. Many studies have demonstrated that SFC is a highly successful technique for a diverse range of chiral separations.

  • High-Performance Liquid Chromatography (HPLC): HPLC remains a robust and widely accessible option. You can operate in Normal-Phase (NP), Reversed-Phase (RP), or Polar Organic modes. Given the compound's structure, Normal-Phase HPLC is a very strong candidate.

Recommendation: Begin with SFC due to its speed and efficiency. If SFC instrumentation is unavailable, proceed with Normal-Phase HPLC.

FAQ 2: Which type of Chiral Stationary Phase (CSP) should I screen first?

The selection of the CSP is the most critical parameter in chiral separations. Based on the molecule's functional groups, polysaccharide-based CSPs are the most logical and effective starting point.

  • Mechanism of Action: These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms including hydrogen bonding, dipole-dipole, and π-π interactions. The phenyl and carbamate groups on the CSP can interact effectively with the phenyl and polar groups of your analyte.

  • Recommended Columns: Screening a set of complementary polysaccharide columns is highly recommended. A typical screening set includes:

    • Amylose-based: e.g., Chiralpak® IA, AD

    • Cellulose-based: e.g., Chiralcel® OD, OJ

Immobilized versions of these columns (e.g., Chiralpak IA, IB, IC) are particularly advantageous as they are compatible with a wider range of solvents, which can be crucial for optimizing selectivity.

CSP Type Primary Interaction Moieties Potential for Success Notes
Polysaccharide-Based Phenylcarbamate derivatives on cellulose/amyloseVery High Most successful and widely applied CSPs for a broad range of compounds.
Pirkle-Type (π-acid/π-base) π-electron deficient or rich aromatic ringsModerate Can be effective due to the analyte's phenyl group.
Cyclodextrin-Based Hydrophobic cavity and hydrophilic rimModerate Separation relies on the inclusion of the phenyl group into the cyclodextrin cavity.
FAQ 3: I am seeing poor or no resolution between my stereoisomers. How can I improve it?

Poor resolution is a common hurdle. A systematic approach to optimization is key.

Troubleshooting Poor Resolution

G cluster_0 Problem: Poor Resolution cluster_1 Primary Optimization Steps cluster_2 Secondary Actions start Poor or No Resolution mobile_phase Optimize Mobile Phase (Modifier & Additive) start->mobile_phase First Step temperature Adjust Temperature mobile_phase->temperature If still poor flow_rate Decrease Flow Rate temperature->flow_rate Fine-tuning change_csp Screen Different CSPs flow_rate->change_csp If no success change_mode Switch Technique (e.g., HPLC to SFC) change_csp->change_mode Last resort

Caption: A decision tree for troubleshooting poor peak resolution.
  • Optimize the Mobile Phase Modifier:

    • In SFC: The modifier (typically an alcohol like methanol, ethanol, or isopropanol) has a significant impact on selectivity. Screen different alcohols. Sometimes a mixture of alcohols can provide unique selectivity.

    • In Normal-Phase HPLC: Vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the alkane mobile phase (e.g., hexane or heptane).

  • Introduce an Additive:

    • The basic piperidine nitrogen in your molecule can cause peak tailing and poor resolution due to strong interactions with the silica surface of the CSP.

    • Solution: Add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This will compete for active sites on the stationary phase, improving peak shape and often enhancing resolution.

  • Adjust the Temperature:

    • Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases resolution, although it will also increase retention time and pressure. Systematically evaluate temperatures between 15°C and 40°C.

  • Lower the Flow Rate:

    • Reducing the flow rate can increase the efficiency of the column, leading to narrower peaks and better resolution. This is a simple parameter to adjust for incremental improvements.

  • Screen Different CSPs: If the above steps do not yield a satisfactory separation, the initial CSP may not be suitable. It is essential to return to the screening phase and test columns with different chiral selectors (e.g., moving from an amylose to a cellulose-based phase, or trying a Pirkle-type column).

FAQ 4: My peaks are tailing or fronting. What are the causes and solutions?

Poor peak shape is detrimental to resolution and quantification.

Problem Common Causes Solutions
Peak Tailing 1. Secondary Interactions: The basic piperidine nitrogen interacting with residual acidic silanols on the silica support. 2. Column Overload: Injecting too much sample mass. 3. Contamination: Buildup of strongly retained impurities at the column head.1. Add a basic mobile phase additive (e.g., 0.1% DEA). This is the most common and effective solution. 2. Reduce injection volume or sample concentration. 3. Flush the column with a strong, compatible solvent (check manufacturer's instructions).
Peak Fronting 1. Column Overload: Particularly concentration overload. 2. Poor Sample Solubility: Sample precipitating at the column head because the injection solvent is too different from the mobile phase.1. Dilute the sample. 2. Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.
FAQ 5: I have a good analytical method. What are the key considerations for scaling up to preparative chromatography?

Scaling up from analytical to preparative scale requires careful consideration to maintain resolution while maximizing throughput.

  • Column Loading: The primary goal of preparative chromatography is to purify the maximum amount of sample per injection. You will need to perform a loading study to determine the maximum amount of your compound that can be injected onto the preparative column without losing the necessary resolution between the target stereoisomers.

  • Maintain Linear Velocity: To preserve the separation, the linear velocity of the mobile phase should be kept constant when moving from a smaller diameter analytical column to a larger diameter preparative column. The flow rate on the preparative column (F_prep) can be calculated as follows:

    • F_prep = F_analyt × (d_prep / d_analyt)²

    • Where F is the flow rate and d is the column's internal diameter.

  • Use Isocratic Methods: Isocratic (constant mobile phase composition) methods are much simpler and more cost-effective for preparative work than gradient methods. They eliminate the need for column re-equilibration between injections, significantly reducing cycle time and solvent usage.

  • SFC Advantage: SFC is particularly advantageous for preparative work because the CO2 evaporates upon depressurization, leaving the purified compound in a small volume of the alcohol modifier, which simplifies downstream processing.

Experimental Protocols & Workflows

Protocol 1: Standard Operating Procedure for Chiral Method Screening

This protocol outlines a systematic approach to screening for an initial separation.

  • Instrumentation: HPLC or SFC system with UV detector and column switching capabilities (if available).

  • Column Set:

    • Chiralpak IA

    • Chiralpak IB

    • Chiralcel OD-H

    • Chiralcel OJ-H

  • Sample Preparation: Dissolve 2-Cyano-6-phenyloxazolopiperidine in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of 1 mg/mL.

  • Screening Workflow:

    • Workflow Diagram:

      G prep_sample Prepare Sample (1 mg/mL) screen_sfc Screen on SFC (4 Columns x 2 Modifiers) prep_sample->screen_sfc screen_hplc Screen on HPLC (NP) (4 Columns x 2 Modifiers) prep_sample->screen_hplc Alternative Path eval_results Evaluate Results (Resolution > 1.2?) screen_sfc->eval_results Primary Path screen_hplc->eval_results eval_results->screen_hplc No, try HPLC optimize Select Best Condition & Optimize (Additive, Temp, Flow) eval_results->optimize Yes

      Caption: A streamlined workflow for chiral method screening.
    • SFC Screening Conditions:

      • Modifiers: Methanol, Ethanol

      • Additive: 0.1% DEA

      • Gradient: 5% to 40% modifier over 5 minutes.

      • Flow Rate: 3 mL/min

      • Back Pressure: 150 bar

      • Temperature: 35°C

    • Normal-Phase HPLC Screening Conditions:

      • Mobile Phases: Hexane/Isopropanol, Hexane/Ethanol

      • Additive: 0.1% DEA

      • Gradient: 5% to 40% alcohol over 10 minutes.

      • Flow Rate: 1 mL/min

      • Temperature: 25°C

  • Evaluation: Examine the chromatograms for any separation between the stereoisomer peaks. Select the column and mobile phase combination that provides the best initial resolution for further optimization.

References

  • Le, T. T. Y., Zandkarimi, F., & Armstrong, D. W. (2020).

Reference Data & Comparative Studies

Validation

1H and 13C NMR Chemical Shifts for 2-Cyano-6-phenyloxazolopiperidine Validation: A Comprehensive Analytical Guide

Introduction to the Chiral Synthon 2-Cyano-6-phenyloxazolopiperidine is a highly stable, chiral 1,4-dihydropyridine equivalent that serves as a cornerstone in the asymmetric synthesis of substituted piperidines and compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Chiral Synthon

2-Cyano-6-phenyloxazolopiperidine is a highly stable, chiral 1,4-dihydropyridine equivalent that serves as a cornerstone in the asymmetric synthesis of substituted piperidines and complex alkaloids 1. Developed extensively as part of Husson's chiral auxiliary methodology, this synthon allows for stereocontrolled alkylation at the α-aminonitrile center [[2]](). Before proceeding with downstream reactions—such as alkylation via lithium diisopropylamide (LDA) or decyanation with sodium borohydride ( NaBH4​ )—rigorous structural validation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to ensure stereochemical purity and prevent the propagation of kinetic isomers 1.

Mechanistic Insights & Causality in Synthesis

As an application scientist, it is crucial to understand why a molecule exhibits specific spectral signatures, which requires deconstructing its synthetic pathway. The synthesis of 2-cyano-6-phenyloxazolopiperidine relies on a self-assembling multicomponent condensation.

  • Iminium Formation & Cyclization: The reaction begins with the condensation of (R)-(-)-phenylglycinol and glutaraldehyde in an aqueous citric acid buffer. Causality: The buffer maintains a mildly acidic pH, which is critical for driving the formation of the iminium ion without causing premature hydrolysis of the starting materials 1.

  • Stereoelectronic Control (The Anomeric Effect): Upon the addition of potassium cyanide (KCN), the oxazolidine ring closes and the cyano group is incorporated. Causality: The cyano group strictly adopts an axial position, oriented antiperiplanar to the nitrogen lone pair 3. This minimizes steric hindrance and maximizes stereoelectronic stabilization, a phenomenon that directly dictates the distinct NMR coupling constants observed during validation 3.

  • Thermodynamic Equilibration: Initially, the reaction yields a mixture of kinetic isomers. By extracting the mixture into an organic solvent (methylene chloride) and introducing zinc bromide ( ZnBr2​ ), the system undergoes Lewis acid-catalyzed thermodynamic equilibration. Causality: ZnBr2​ reversibly coordinates with the nitrile, facilitating epimerization to the single, most thermodynamically stable isomer, thereby boosting the yield from ~50% to 65–70% 4.

Comparative NMR Validation Data

To objectively validate the product, its NMR profile must be compared against expected baseline structures (such as simple 2-cyanopiperidines or uncyclized intermediates). The presence of the fused oxazolidine ring introduces significant deshielding effects and rigidifies the conformation, leading to highly diagnostic chemical shifts 5.

Table 1: 1H and 13C NMR Chemical Shift Comparison (in CDCl3​ )
Structural Feature2-Cyano-6-phenyloxazolopiperidine (Target)2-Cyanopiperidine (Baseline Alternative)Diagnostic Significance
1H: α-Aminonitrile Proton δ 4.12 (dd, J = 9.7, 2.8 Hz)δ ~3.80 (m)The rigid bicyclic system forces specific dihedral angles, resulting in a distinct doublet of doublets 1.
1H: Oxazolidine Protons δ 3.74 (t), 3.90 (t), 4.25 (t)N/AConfirms the successful closure of the oxazolidine ring via the phenylglycinol auxiliary [[1]]().
1H: Phenyl Ring δ 7.2–7.4 (m, 5H)N/AVerifies the structural incorporation of the chiral auxiliary 1.
13C: Cyano Carbon (CN) δ 116.0δ ~118.0Upfield shift confirms the axial antiperiplanar orientation of the nitrile group 4.
13C: Aminal Carbon (N-C-O) δ 89.9N/AThe highly deshielded carbon is the definitive marker of the fused N,O-acetal (oxazolidine) system 4.
13C: Piperidine Backbone δ 19.3, 28.0, 30.0, 47.4δ 20.5, 25.1, 29.8, 45.2Subtle conformational rigidification alters the methylene backbone shifts compared to monocyclic analogs 4.

Experimental Protocol: Synthesis and NMR Sample Preparation

The following self-validating protocol ensures both high-yield synthesis and accurate NMR characterization without degradation artifacts.

Phase 1: Condensation and Cyanation

  • Dissolution: Charge a 2-L round-bottomed flask with 10 g (0.073 mol) of (-)-phenylglycinol and 40 g of citric acid in 1 L of distilled water.

  • Aldehyde Addition: Cool the mixture to 0–5°C using an ice-water bath. Add 45 mL of 24% aqueous glutaraldehyde dropwise over 20 minutes. Stir the cloudy solution for an additional 30 minutes at 0°C 2.

  • Cyanation: Remove the cooling bath. Carefully add a solution of 7.15 g (0.11 mol) of KCN in 20 mL of water in one portion, followed immediately by 200 mL of methylene chloride ( CH2​Cl2​ ). Stir the biphasic system for 3 hours at room temperature 2.

Phase 2: Thermodynamic Equilibration 4. Phase Separation: Neutralize the aqueous phase by adding sodium bicarbonate. Separate the layers and extract the aqueous layer with three 200-mL portions of CH2​Cl2​ 2. 5. Catalysis: Dry the combined organic layers over sodium sulfate and concentrate to approximately 500 mL. Add 2 g of ZnBr2​ in small portions over 5 minutes. Stir vigorously under nitrogen for 3 hours to drive epimerization 2. 6. Purification: Concentrate the mixture to 150 mL and purify via flash chromatography using a hexane-ether (2:1) eluant. Recrystallize from hexane to obtain analytically pure crystals (mp 79–81°C) [[2]]().

Phase 3: NMR Sample Preparation 7. Solvent Selection: Dissolve 15–20 mg of the purified crystals in 0.6 mL of deuterated chloroform ( CDCl3​ ). Field-Proven Insight: Ensure the CDCl3​ is filtered through a short plug of basic alumina prior to use. Traces of DCl (deuterium chloride) in degraded solvent can protonate the oxazolidine nitrogen, leading to premature ring-opening and complex, uninterpretable NMR spectra. 8. Acquisition: Acquire 1H NMR at 400 MHz and 13C NMR at minimum 15 MHz (preferably 100 MHz for higher resolution). Reference the chemical shifts to internal tetramethylsilane (TMS) at δ 0.00 ppm 4.

Synthetic Workflow Visualization

G N1 (-)-Phenylglycinol + Glutaraldehyde N2 Aqueous Citric Acid (pH Control) N1->N2 N3 Iminium Intermediate N2->N3 Condensation N4 KCN Addition (Cyanation) N3->N4 N5 Kinetic Isomers (Mixture) N4->N5 Cyclization N6 ZnBr2 Catalysis (Thermodynamic Equilibration) N5->N6 N7 2-Cyano-6-phenyloxazolopiperidine (Target Synthon) N6->N7 Epimerization N8 NMR Validation 1H & 13C Analysis N7->N8 Quality Control

Workflow for the synthesis and NMR validation of 2-Cyano-6-phenyloxazolopiperidine.

References

  • Working with Hazardous Chemicals - Organic Syntheses: 2-Cyano-6-phenyloxazolopiperidine. Organic Syntheses. 1

  • Asymmetric Synthesis. 39.1 Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine. The Journal of Organic Chemistry - ACS Publications.3

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PMC - National Institutes of Health.5

  • 13C NMR Validation for 2-Cyano-6-phenyloxazolopiperidine. Organic Syntheses (Extended Data). 4

Sources

Comparative

2-Cyano-6-phenyloxazolopiperidine vs standard piperidine derivatives efficacy

Title: Chiral Synthon vs. Standard Scaffolds: A Comparative Guide to Piperidine Derivative Efficacy in Drug Discovery Executive Summary Piperidine-containing compounds represent one of the most critical synthetic blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chiral Synthon vs. Standard Scaffolds: A Comparative Guide to Piperidine Derivative Efficacy in Drug Discovery

Executive Summary

Piperidine-containing compounds represent one of the most critical synthetic blocks in medicinal chemistry, present in over twenty classes of pharmaceuticals ranging from antipsychotics to targeted cancer therapies[1]. However, traditional methods for synthesizing piperidine derivatives—such as the catalytic hydrogenation of substituted pyridines—frequently yield racemic mixtures[1]. In modern drug development, enantiopurity is a strict prerequisite due to the divergent pharmacodynamic profiles of different enantiomers.

This guide provides an objective, data-driven comparison between standard piperidine synthesis and the use of the highly specialized chiral synthon (-)-2-Cyano-6-phenyloxazolopiperidine (Husson’s synthon)[2]. As a Senior Application Scientist, I will deconstruct the mechanistic causality behind this synthon's superior stereocontrol, detail self-validating experimental workflows, and demonstrate how synthetic efficacy directly translates to enhanced pharmacological potency at target receptors.

Mechanistic Causality: The Chiral Synthon Advantage

The fundamental flaw in standard piperidine synthesis is the reliance on post-synthetic chiral resolution, which is thermodynamically inefficient and drastically reduces overall yield[1].

Conversely, (-)-2-Cyano-6-phenyloxazolopiperidine (CAS 88056-92-2) operates as a stable, chiral 1,4-dihydropyridine equivalent[2]. The genius of this scaffold lies in its dual-functional architecture:

  • The Oxazolidine Ring: Acts as a rigid stereocontrol element. It dictates strict facial selectivity, physically blocking nucleophilic attack from the hindered face.

  • The α-Aminonitrile Center: Functions as a masked iminium ion. Upon treatment with organometallic reagents (e.g., Grignard or organolithium reagents), the cyano group is expelled, generating an electrophilic center that undergoes highly diastereoselective alkylation[2][3].

G A (-)-Phenylglycinol + Glutaraldehyde B 2-Cyano-6-phenyloxazolopiperidine (Chiral Synthon) A->B KCN, H2O, pH control C Nucleophilic Alkylation (Facial Selectivity) B->C R-Li / R-MgX D Reductive Decyanation & Ring Cleavage C->D NaBH4 / LiAlH4 E Enantiopure Piperidine (>95% ee) D->E H2, Pd/C

Workflow for asymmetric piperidine synthesis via Husson's chiral synthon.

Comparative Performance Data

To objectively evaluate the efficacy of these two approaches, we must look at both synthetic metrics (yield, enantiomeric excess) and the resulting pharmacological translation (receptor affinity).

Metric(-)-2-Cyano-6-phenyloxazolopiperidine RouteStandard Piperidine Route (Hydrogenation)
Stereocontrol (ee%) Excellent ( 95% ee) directly from synthesis[2].Poor (Racemic mixtures requiring resolution)[1].
Step Economy Moderate (Requires synthon preparation and subsequent cleavage)[2].High (Single-step reduction from pyridines)[1].
Overall Enantiopure Yield 65–70% (Analytically pure)[2].< 30% (Significant loss during chiral HPLC/recrystallization).
Pharmacological Efficacy High (Stereospecific binding yields nanomolar Ki​ )[4].Diluted (Inactive enantiomers act as competitive dead-weight).
Scalability High (Stable synthon, easily stockpiled at -10 °C)[5].Moderate (Large-scale chiral resolution is solvent-intensive).

Self-Validating Experimental Workflows

A robust protocol must be a self-validating system. Below are the comparative methodologies, emphasizing the causality behind specific reagent choices and checkpoints to ensure scientific integrity.

Protocol A: Asymmetric Synthesis via (-)-2-Cyano-6-phenyloxazolopiperidine

Reference Standard Procedure adapted from Organic Syntheses[2].

  • Iminium Ion Formation: Charge a flask with (-)-phenylglycinol and citric acid in distilled water. Cool to 0–5°C and add aqueous glutaraldehyde dropwise.

    • Mechanistic Causality: Citric acid buffers the solution, preventing the premature base-catalyzed polymerization of glutaraldehyde and stabilizing the intermediate iminium ion prior to cyanation[2].

  • Cyanation: Add potassium cyanide (KCN) followed by methylene chloride to create a biphasic system. Stir for 3 hours at room temperature.

    • Mechanistic Causality: The biphasic CH2​Cl2​/H2​O system immediately extracts the kinetic product into the organic layer as it forms, protecting it from aqueous degradation[2].

  • Thermodynamic Equilibration: Add zinc bromide ( ZnBr2​ ) to the concentrated organic phase and stir under nitrogen.

    • Mechanistic Causality: ZnBr2​ acts as a Lewis acid, facilitating the reversible opening of the oxazolidine ring to drive the mixture entirely to the thermodynamically stable α -aminonitrile stereoisomer[2].

  • Validation Checkpoint: Purify via flash chromatography (hexane/ether 2:1). The system validates itself if the product exhibits a specific optical rotation of [α]D23​−280∘ ( c 1.0, CHCl3​ ) and a melting point of 79–81°C[2].

Protocol B: Standard Catalytic Hydrogenation of Pyridines
  • Reduction: Dissolve the substituted pyridine in a protic solvent (e.g., methanol). Add a heterogeneous catalyst such as Raney-Nickel or Pd/C[1].

  • Pressurization: Subject the mixture to H2​ gas at elevated pressure (often >50 psi) and temperature.

    • Mechanistic Causality: Aromatic ring saturation requires high energy to overcome resonance stabilization. The catalyst lowers the activation energy, but addition occurs randomly across the faces of the ring, destroying any potential stereocenters[1].

  • Validation Checkpoint: The resulting product is a racemate. Validation requires chiral HPLC to determine the enantiomeric ratio (typically 50:50), necessitating further costly derivatization with chiral auxiliary acids for diastereomeric resolution.

Pharmacodynamic Translation: Why Stereocontrol Matters

The synthetic efficacy of 2-Cyano-6-phenyloxazolopiperidine directly dictates the pharmacological efficacy of the resulting drug candidate. Piperidine derivatives are highly privileged structures for targeting central nervous system (CNS) receptors, such as the Sigma-1 ( σ1​R ) receptor and Histamine H3​ receptor[4].

Research demonstrates that the piperidine moiety is the critical structural element for dual H3​/σ1​ receptor activity[4]. Because these receptors feature highly specific, chiral binding pockets, the spatial orientation of the substituents on the piperidine ring is paramount. Enantiopure piperidines synthesized via the oxazolopiperidine route lock the molecule into the exact conformation required for high-affinity binding (nanomolar Ki​ values)[4]. Conversely, administering standard racemic piperidines introduces enantiomers that may bind to off-target receptors, leading to adverse toxicity or antagonistic dampening of the therapeutic signal.

Pathway L Enantiopure Piperidine R Target Receptor (e.g., σ1R / mGluR5) L->R Stereospecific Binding (Low Ki) G G-Protein / Effector Activation R->G Conformational Shift P Intracellular Signaling Cascade G->P C Optimized Therapeutic Response P->C High Efficacy, Low Toxicity

Pharmacodynamic signaling pathway of chiral piperidine receptor modulators.

Conclusion

While standard catalytic hydrogenation of pyridines offers a rapid, single-step route to the piperidine scaffold[1], it fails to meet the stringent stereochemical demands of modern drug discovery. The use of (-)-2-Cyano-6-phenyloxazolopiperidine requires a higher initial investment in step economy but provides absolute mechanistic control over facial selectivity[2][3]. For drug development professionals aiming to synthesize highly potent, selective CNS therapeutics, this chiral synthon is not just an alternative—it is the scientifically superior standard.

References

  • Title: Organic Syntheses Procedure: 2-Cyano-6-phenyloxazolopiperidine Source: Organic Syntheses, 1994, 50, 3139. URL: [Link]

  • Title: Asymmetric Synthesis. 39.1 Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (NIH) URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: International Journal of Molecular Sciences (NIH) URL: [Link]

Sources

Validation

High-Resolution Mass Spectrometry vs. Triple Quadrupole Platforms for the Structural Elucidation of 2-Cyano-6-phenyloxazolopiperidine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note Executive Summary In the realm of asymmetric synthesis, 2-Cyano-6-phenyloxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note

Executive Summary

In the realm of asymmetric synthesis, 2-Cyano-6-phenyloxazolopiperidine (often referred to as Husson's chiral synthon) is a cornerstone building block used to synthesize complex piperidine alkaloids, such as pipecolic acid and various pharmaceutical intermediates [1]. Verifying the structural integrity of this synthon and its derivatives during drug development requires robust analytical techniques.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (Orbitrap HRMS) against Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation and targeted quantitation of 2-Cyano-6-phenyloxazolopiperidine. By analyzing the causality behind specific fragmentation patterns, we provide a field-proven, self-validating protocol for confident chemical characterization.

Chemical Context & Mechanistic Causality

2-Cyano-6-phenyloxazolopiperidine ( C14​H16​N2​O ) is synthesized via the condensation of (R)-(-)-phenylglycinol, glutaraldehyde, and potassium cyanide [2]. Its unique architecture—a piperidine ring fused to an oxazolidine ring with an axial cyano group—presents specific analytical challenges.

Why Electrospray Ionization (ESI+)? The basic nitrogen within the oxazolopiperidine core possesses a lone pair that is readily protonated in acidic mobile phases (e.g., 0.1% formic acid). This protonation is the causal driver for both high ionization efficiency and the subsequent Collision-Induced Dissociation (CID) mechanisms. The localized charge weakens the adjacent C-CN and C-O bonds, acting as a trigger for predictable fragmentation.

The monoisotopic mass of the neutral compound is 228.1263 Da [3], yielding a theoretical protonated precursor [M+H]+ at m/z 229.1335 .

MS/MS Fragmentation Pathway

MS_Fragmentation M [M+H]+ m/z 229.1335 F1 Loss of HCN (-27.0109 Da) m/z 202.1226 M->F1 CID Energy (15 eV) F2 Oxazolidine Cleavage m/z 122.0964 M->F2 CID Energy (25 eV) F3 Pyrroline Core m/z 108.0808 M->F3 CID Energy (35 eV)

Caption: MS/MS Fragmentation Pathway of 2-Cyano-6-phenyloxazolopiperidine.

Platform Comparison: Orbitrap HRMS vs. QqQ

When analyzing chiral synthons, the choice of mass spectrometry platform dictates the quality of the data.

  • Orbitrap HRMS: Excels in structural elucidation. The loss of HCN (27.0109 Da) can easily be confused with the loss of a vinyl radical ( C2​H3​ , 27.0235 Da) on low-resolution instruments. Orbitrap's sub-2 ppm mass accuracy eliminates this ambiguity.

  • Triple Quadrupole (QqQ): Excels in targeted downstream quantitation (e.g., pharmacokinetic tracking of the synthon in biological matrices) due to its superior linear dynamic range and rapid Multiple Reaction Monitoring (MRM) scan rates.

Platform_Comparison Start Sample: 2-Cyano-6-phenyloxazolopiperidine HRMS Orbitrap HRMS (Discovery & Elucidation) Start->HRMS QqQ Triple Quadrupole (QqQ) (Targeted Quantitation) Start->QqQ ResHRMS High Mass Accuracy (<2 ppm) Resolves Isobaric Interferences HRMS->ResHRMS ResQqQ High Sensitivity (MRM) Superior Linear Dynamic Range QqQ->ResQqQ

Caption: Analytical workflow comparing HRMS and QqQ platforms for chiral synthons.

Performance Data Summary
Feature / MetricOrbitrap HRMS (e.g., Q Exactive)Triple Quadrupole (e.g., TSQ Altis)
Primary Application Structural elucidation, unknown IDHigh-throughput targeted quantitation
Mass Accuracy < 2 ppm~ 0.1 Da
Resolution (FWHM) Up to 140,000 (at m/z 200)Unit resolution (0.7 FWHM)
Linear Dynamic Range 3-4 orders of magnitude5-6 orders of magnitude
Fragmentation Confidence Exact mass confirmation of fragmentsRelies on transition ratios

Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocol incorporates a self-validating loop . Every analytical batch must independently verify its own mass accuracy and background noise levels before sample data is accepted.

Step 1: System Calibration & Blank Validation
  • Calibration: Infuse a positive ion calibration solution (e.g., polytyrosine mixture) to calibrate the Orbitrap mass analyzer. Ensure mass accuracy is < 2 ppm across the m/z 100–1000 range.

  • Lock Mass Activation: Enable continuous monitoring of the polysiloxane background ion at m/z 371.1012. Causality: If the lock mass deviates by >2 ppm due to thermal drift, the system automatically flags the scan, preventing false structural assignments.

  • Blank Run: Inject 100% LC-MS grade methanol. Ensure the baseline at m/z 229.1335 is below the Limit of Detection (LOD) to rule out carryover.

Step 2: Sample Preparation
  • Dissolve 1 mg of 2-Cyano-6-phenyloxazolopiperidine standard [3] in 1 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 3: LC-MS/MS Acquisition (HRMS)
  • Chromatography: Use a C18 column (2.1 x 50 mm, 1.8 µm). Flow rate: 0.3 mL/min. Gradient: 5% to 95% Acetonitrile over 5 minutes.

  • Ionization: ESI Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.

  • Fragmentation (PRM): Isolate m/z 229.13 using a 1.0 Da isolation window. Apply stepped Normalized Collision Energy (NCE) at 15, 25, and 35 eV to capture both fragile (decyanation) and stable (ring cleavage) fragmentation events.

Quantitative Data: Fragmentation Analysis

The table below summarizes the exact mass data acquired via Orbitrap HRMS, demonstrating the platform's ability to definitively assign structural fragments based on sub-ppm mass errors.

Fragment AssignmentTheoretical m/zObserved m/z (HRMS)Mass Error (ppm)Optimal NCE (eV)
[M+H]+ Precursor 229.1335229.1337+0.87N/A
[M+H−HCN]+ 202.1226202.1224-0.9815
Piperidine Core Fragment 122.0964122.0965+0.8125
Pyrroline-like Fragment 108.0808108.0809+0.9235

Note: A QqQ platform would observe these as nominal masses (m/z 229 -> 202, 122, 108), which is sufficient for MRM quantitation but lacks the exact mass verification required to rule out isobaric interferences during initial synthesis verification.

Conclusion

For the initial structural verification and mechanistic fragmentation study of chiral synthons like 2-Cyano-6-phenyloxazolopiperidine, Orbitrap HRMS is the superior platform. Its high mass accuracy provides unambiguous confirmation of decyanation and oxazolidine ring cleavage pathways. However, once the fragmentation pathways are definitively established, transitioning the assay to a Triple Quadrupole (QqQ) platform is recommended for high-throughput, highly sensitive quantitative tracking during downstream pharmaceutical development.

References

  • Asymmetric Synthesis. 39.1 Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine | The Journal of Organic Chemistry - ACS Publications.[1]

  • 5H-Oxazolo[3,2-a]pyridine-5-carbonitrile, hexahydro-3-phenyl-, [3R-(3α,5β,8aβ] - Organic Syntheses Procedure.[2]

  • (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile - Smolecule.[3]

Sources

Comparative

Comparative Toxicity Guide: 2-Cyano-6-phenyloxazolopiperidine vs. Benchmark Oxazoles

As drug development and synthetic chemistry advance, the selection of chiral building blocks and active pharmaceutical ingredients (APIs) requires a rigorous understanding of their toxicological profiles. 2-Cyano-6-pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, the selection of chiral building blocks and active pharmaceutical ingredients (APIs) requires a rigorous understanding of their toxicological profiles. 2-Cyano-6-phenyloxazolopiperidine (CAS: 88056-92-2 for the (-)-isomer; 106565-71-3 for the (+)-isomer) is a highly stable, chiral 1,4-dihydropyridine equivalent utilized extensively in the asymmetric synthesis of piperidine alkaloids1[1].

This guide provides an objective, data-driven comparison of the toxicity of 2-Cyano-6-phenyloxazolopiperidine against structurally related oxazoles and piperidines, detailing the mechanistic causality behind their distinct safety profiles.

Structural Rationale and Mechanistic Causality

The toxicity of nitrogen-containing heterocycles is heavily dictated by their basicity, ring strain, and susceptibility to Phase I hepatic metabolism.

  • 2-Cyano-6-phenyloxazolopiperidine: In this fused bicyclic system, the cyano group adopts an axial position that is antiperiplanar to the nitrogen lone pair1[1]. This stereoelectronic arrangement restricts the availability of the nitrogen lone pair, drastically reducing the molecule's basicity and preventing the spontaneous, corrosive tissue reactivity typically seen in free piperidines.

  • Piperidine (Reference): Unsubstituted piperidine is highly basic (pKb 2.88) and acts as a severe primary irritant, causing third-degree burns and central nervous system (CNS) toxicity upon acute exposure 2[2].

  • Pemoline (Oxazolidinone Comparator): Pemoline is a 1,3-oxazol-4(5H)-one derivative historically used as a CNS stimulant. Unlike the sterically shielded oxazolopiperidine, pemoline undergoes rapid CYP450-mediated oxidation, generating reactive electrophilic intermediates that covalently bind to hepatic proteins, leading to idiosyncratic, life-threatening hepatotoxicity3[3].

G Pemoline Pemoline (Oxazolidinone) CYP450 Hepatic CYP450 Oxidation Pemoline->CYP450 Reactive Reactive Electrophilic Metabolites CYP450->Reactive Phase I Activation Toxicity Severe Hepatotoxicity (Cell Death) Reactive->Toxicity Covalent Binding CPOP 2-Cyano-6-phenyloxazolopiperidine Stable Steric Shielding & Stable Cyano Group CPOP->Stable Excretion Phase II Conjugation & Safe Excretion Stable->Excretion Bypass Phase I LowTox Low Acute Toxicity (LD50 > 2500 mg/kg) Excretion->LowTox

Fig 1: Divergent metabolic pathways of Pemoline versus 2-Cyano-6-phenyloxazolopiperidine.

Quantitative Toxicity Comparison

The structural stability of 2-Cyano-6-phenyloxazolopiperidine translates directly into a favorable in vivo safety profile compared to other oxazoles and basic heterocycles.

CompoundCAS Registry NumberAcute Oral Toxicity (LD50, Rat)Primary Hazard / Target OrganMechanistic Driver
2-Cyano-6-phenyloxazolopiperidine 106565-71-3 / 88056-92-2> 2500 mg/kg 4[4]Category 4 (Harmful if swallowed), Mild Irritant[(-)-2-Cyano-6-phenyloxazolopiperidine88056-92-2 - TCI Chemicals](5]
Pemoline 2152-34-3436 mg/kg[PemolineC9H8N2O2CID 4723 - PubChem - NIH](3]
Piperidine 110-89-4~400 mg/kgCorrosive, Respiratory/CNS ToxicityHigh basicity (pKb 2.88) and rapid tissue penetration
2-Ethyl-2-oxazoline 10431-98-83086 mg/kg 6[6]Severe Skin Burns, Eye DamageDirect electrophilic tissue reactivity

Experimental Methodologies

To objectively validate the comparative safety of 2-Cyano-6-phenyloxazolopiperidine, researchers should employ the following standardized workflows. These protocols are designed as self-validating systems to ensure high-confidence data.

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2 Cell Viability Assay)

Causality Focus: Because related oxazoles (like pemoline) exhibit severe hepatotoxicity due to CYP450 metabolism, assessing cell viability in a metabolically active hepatic cell line (HepG2) is critical for comparative profiling.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 100 mM stock solutions of 2-Cyano-6-phenyloxazolopiperidine and Pemoline (Positive Control) in anhydrous DMSO.

  • Serial Dilution: Create a 7-point concentration gradient (0.1 µM to 1000 µM) in culture media. Self-Validation Step: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media from the 96-well plate and apply the compound dilutions. Include a Vehicle Control (0.5% DMSO in media) and a Blank (media only).

  • Incubation: Incubate the treated cells for 48 hours.

  • Viability Assessment (MTT Assay): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize absorbance values against the Vehicle Control (set to 100% viability). Calculate the IC50 using non-linear regression. System Validation: The assay is considered valid only if the Pemoline positive control yields an IC50 within its known historical range (~150-300 µM) and the Vehicle Control shows >95% viability.

Protocol 2: In Vivo Acute Oral Toxicity Assessment (OECD 420 Fixed-Dose Procedure)

Causality Focus: The Fixed-Dose Procedure minimizes animal usage while providing robust data on acute systemic toxicity, confirming the >2500 mg/kg LD50 threshold observed in historical EPA datasets 4[4].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult female Wistar rats (n=5 per group) overnight prior to dosing. Water remains available ad libitum.

  • Dose Formulation: Suspend 2-Cyano-6-phenyloxazolopiperidine in 0.5% methylcellulose/0.1% Tween-80.

  • Sighting Study: Administer a starting dose of 300 mg/kg via oral gavage to a single animal. Observe for 24 hours. If no severe toxicity is noted, proceed to the main study.

  • Main Study Dosing: Administer a fixed dose of 2000 mg/kg (limit test) to the remaining 4 animals.

  • Clinical Observation: Monitor animals continuously for the first 4 hours, then daily for 14 days. Record specific signs of CNS stimulation (to contrast with Pemoline) or respiratory distress (to contrast with free Piperidine).

  • Necropsy: On day 14, euthanize the animals and perform a gross necropsy, paying special attention to the liver and gastrointestinal tract. System Validation: The absence of mortality at 2000 mg/kg classifies the compound as GHS Category 5 or Unclassified, objectively validating its superior safety profile compared to free piperidine.

References

  • Acute Oral Toxicity - EPA Source: Environmental Protection Agency (EPA) URL:[Link]

  • Pemoline | C9H8N2O2 | CID 4723 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Asymmetric Synthesis. 39.1 Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source: National Center for Biotechnology Information (NCBI) - NIH URL:[Link]

Sources

Validation

A Comparative Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Cyano-6-phenyloxazolopiperidine In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural confirmation is paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Cyano-6-phenyloxazolopiperidine

In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying functional groups and providing a unique molecular "fingerprint." This guide offers a detailed exploration of the expected IR spectroscopic features of 2-Cyano-6-phenyloxazolopiperidine, a heterocyclic compound with potential applications in asymmetric synthesis.[1][2] By dissecting its structure and comparing its predicted spectral characteristics with related moieties, this document provides researchers with the foundational knowledge to interpret experimental data, confirm synthesis, and assess purity.

Structural Elucidation: The Functional Groups of 2-Cyano-6-phenyloxazolopiperidine

To anticipate the infrared spectrum of 2-Cyano-6-phenyloxazolopiperidine, we must first deconstruct its molecular architecture into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.

The key structural components are:

  • Nitrile Group (C≡N): A highly polar and characteristic functional group.

  • Phenyl Group (C₆H₅): An aromatic system attached to the heterocyclic core.

  • Oxazolopiperidine Ring: A fused bicyclic system containing:

    • A saturated piperidine ring (aliphatic C-H and C-N bonds).

    • An oxazolidine ring (aliphatic C-H, C-N, and C-O bonds).

Molecule 2-Cyano-6-phenyloxazolopiperidine Nitrile Nitrile (C≡N) Molecule->Nitrile Vibrational Probe Phenyl Phenyl Group Molecule->Phenyl Aromatic System Oxazolopiperidine Oxazolopiperidine Core Molecule->Oxazolopiperidine Heterocyclic Core Aliphatic_CH Aliphatic C-H Oxazolopiperidine->Aliphatic_CH CO_bond C-O Ether Linkage Oxazolopiperidine->CO_bond CN_bond C-N Amine Linkage Oxazolopiperidine->CN_bond

Caption: Key functional groups of 2-Cyano-6-phenyloxazolopiperidine.

Predicted IR Absorption Profile

While an experimental spectrum for this specific molecule is not publicly cataloged, we can construct a highly accurate, predicted IR absorption table based on extensive reference data for its constituent functional groups.[3] This predictive analysis is a cornerstone of spectroscopic interpretation.

Wavenumber (cm⁻¹)Expected IntensityVibrational ModeFunctional Group Assignment
3100–3000Medium to WeakC-H StretchAromatic (Phenyl Ring)
3000–2850MediumC-H StretchAliphatic (Oxazolopiperidine Ring)
2260–2210 Medium to Sharp C≡N Stretch Nitrile
1600–1585Medium to WeakC=C Stretch (in-ring)Aromatic (Phenyl Ring)
1500–1400MediumC=C Stretch (in-ring)Aromatic (Phenyl Ring)
1470–1450MediumC-H Bend (Scissoring)Aliphatic (CH₂)
1350-1250StrongC-N StretchTertiary Amine (in ring)
1260-1000StrongC-O StretchEther (in ring)
900–675StrongC-H "oop" (out-of-plane) BendAromatic (Monosubstituted Phenyl Ring)

Table 1: Predicted IR absorption bands for 2-Cyano-6-phenyloxazolopiperidine.

The most diagnostic peak for confirming the identity of this molecule is the nitrile (C≡N) stretch . This absorption is expected to be a sharp, distinct band in a region of the spectrum that is typically free from other interfering absorptions, often referred to as a "spectral window."[4][5] The exact frequency of the nitrile stretch is highly sensitive to its local electronic environment, making it an excellent probe of molecular structure.[4][6][7]

Comparative Spectral Analysis: Isolating Structural Contributions

To understand the complete spectrum, it is instructive to compare the predicted absorptions with the known spectra of simpler, related molecules. This comparison highlights how each component contributes to the final "fingerprint."

CompoundKey Diagnostic Peaks (cm⁻¹)Relevance to Target Molecule
Benzaldehyde ~3050 (Aromatic C-H), 1705 (C=O), 1600-1450 (Aromatic C=C)[8][9][10]Provides the expected locations for the phenyl group absorptions. The absence of the strong aldehyde C=O peak (~1705 cm⁻¹) in the target molecule's spectrum would be a key confirmation of successful synthesis and purification.
Piperidine ~3300 (N-H, absent in target), 2930 & 2850 (Aliphatic C-H), ~1100 (C-N)[11]Establishes the baseline absorptions for the saturated heterocyclic amine core. Our target molecule, being a tertiary amine, will lack the N-H stretch but will show the characteristic aliphatic C-H and C-N stretches.
Acetonitrile (CH₃CN) ~2250 (C≡N) , ~2950 (Aliphatic C-H)Serves as a fundamental reference for the nitrile group's C≡N stretching frequency. The position in our target molecule will be modulated by the electronic effects of the adjacent heterocyclic system.[7]

Table 2: Comparative IR data from reference compounds.

This comparative approach is crucial. For instance, during the synthesis of 2-Cyano-6-phenyloxazolopiperidine from (R)-(−)-phenylglycinol and glutaraldehyde, IR spectroscopy can be used to monitor the disappearance of the aldehyde C=O stretch from glutaraldehyde and the O-H/N-H stretches from the starting amino alcohol, alongside the appearance of the sharp C≡N peak.[1]

Standard Operating Protocol: Acquiring High-Quality IR Data

To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The following outlines a typical workflow for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common instrument in modern research labs.[12]

Experimental Workflow: ATR-FTIR Spectroscopy

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, run a background scan.[12] This measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 2-Cyano-6-phenyloxazolopiperidine sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Scan Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[12]

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

    • Clean the ATR crystal thoroughly after analysis.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Prep 1. Clean ATR Crystal Background 2. Acquire Background Spectrum (Air) Prep->Background Sample 3. Apply Solid Sample to Crystal Background->Sample Scan 4. Acquire Sample Spectrum Sample->Scan Subtract 5. Background Subtraction Scan->Subtract Correct 6. Baseline Correction Subtract->Correct Analyze 7. Peak Analysis & Interpretation Correct->Analyze

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Conclusion and Outlook

Infrared spectroscopy is an indispensable tool for the characterization of 2-Cyano-6-phenyloxazolopiperidine. By understanding the expected absorption frequencies of its core functional groups—the nitrile, the phenyl ring, and the heterocyclic core—researchers can confidently verify its synthesis, assess its purity, and distinguish it from starting materials and byproducts. The sharp nitrile peak between 2260-2210 cm⁻¹ serves as the primary diagnostic signal, while the complex pattern in the 1600-600 cm⁻¹ fingerprint region provides a unique identifier for the molecule as a whole. This guide provides the predictive framework and experimental protocol necessary for the successful application of IR spectroscopy in the study of this and related compounds.

References

  • Huson, J., et al. (1996). Asymmetric Synthesis. 39.1 Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine. The Journal of Organic Chemistry, 61(19), 6700-6705. Available at: [Link]

  • PubMed. (1996). Asymmetric Synthesis. 39.(1) Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine. Journal of Organic Chemistry. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026). Infrared spectrum of benzaldehyde. Available at: [Link]

  • Tucker, M. J., et al. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Physical Chemistry Chemical Physics, 11(37), 8119-32. Available at: [Link]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113, 181–186. Available at: [Link]

  • Vibrational Spectroscopic Study of Nitrogen Heterocycles. BME OMIKK Repozitorium. Available at: [Link]

  • Webb, L. J. (2015). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society. Available at: [Link]

  • Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853-11863. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Mondal, J., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(18), 4292-4303. Available at: [Link]

  • National Institute of Standards and Technology. (NIST). Benzaldehyde. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. Benzaldehyde. Available at: [Link]

  • University of Colorado Boulder. IR Chart. Available at: [Link]

  • Morrison, L. J., et al. (2014). IR action spectroscopy shows competitive oxazolone and diketopiperazine formation in peptides depends on peptide length and identity of terminal residue in the departing fragment. Analyst, 139(9), 2137-43. Available at: [Link]

  • Ricca, C., et al. (2020). Vibrational spectra of labeled and unlabeled cyanopeptides. ResearchGate. Available at: [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

  • Kupersmith, J., et al. (2022). Application of Spectroscopic Methods for the Identification of Superoxide Dismutases in Cyanobacteria. International Journal of Molecular Sciences. Available at: [Link]

  • He, Y., et al. (2014). Infrared Multiple Photon Dissociation Spectroscopy of a Gas-Phase Oxo-Molybdenum Complex with 1,2-Dithiolene Ligands. The Journal of Physical Chemistry A. Available at: [Link]

  • Perlovich, G. L., et al. (2016). Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin. Journal of Pharmaceutical and Biomedical Analysis, 125, 311-318. Available at: [Link]

  • ResearchGate. (2020). IR spectra of genistein (a), piperazine (b) and the cocrystal of... Available at: [Link]

  • Yola, A. M., et al. (2022). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 17(2). Available at: [Link]

  • Metwally, M. A., et al. (2006). Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(6), 1379-1389. Available at: [Link]

Sources

Comparative

HPLC Retention Time Reference Standards for 2-Cyano-6-phenyloxazolopiperidine: A Comparative Guide

Executive Summary In the realm of asymmetric synthesis, 2-Cyano-6-phenyloxazolopiperidine (widely known as Husson's synthon) is a cornerstone chiral building block used for the enantioselective preparation of piperidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis, 2-Cyano-6-phenyloxazolopiperidine (widely known as Husson's synthon) is a cornerstone chiral building block used for the enantioselective preparation of piperidine alkaloids and functionalized diamines[1],[2]. Because the primary objective of utilizing this synthon is absolute stereocontrol, determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the starting material and its downstream derivatives is critical.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for resolving the stereoisomers of 2-Cyano-6-phenyloxazolopiperidine. By utilizing commercially available reference standards—such as the analytically pure (-)-enantiomer—analytical chemists can calibrate their High-Performance Liquid Chromatography (HPLC) systems to ensure rigorous, self-validating stereochemical analysis.

Mechanistic Grounding: Chromatography of Oxazolopiperidines

The chromatographic behavior of 2-Cyano-6-phenyloxazolopiperidine on polysaccharide-based CSPs is dictated by three distinct structural features:

  • The Phenyl Ring: Engages in strong π−π interactions with the aromatic rings of the CSP (e.g., derivatized amylose or cellulose carbamates).

  • The Cyano Group: Adopts an axial position antiperiplanar to the nitrogen lone pair[2], providing a rigid vector for strong dipole-dipole interactions with the stationary phase.

  • The Basic Nitrogen & Oxazolidine Oxygen: Act as potent hydrogen bond acceptors.

Causality in Method Development: While the basic nitrogen is essential for chiral recognition via hydrogen bonding, it also introduces a significant analytical liability. On silica-backed columns, basic amines interact strongly with residual acidic silanol groups, leading to severe peak tailing. To suppress this secondary interaction and ensure that chromatographic resolution ( Rs​ ) is driven purely by chiral recognition, the mobile phase must be doped with a basic modifier such as Diethylamine (DEA)[3].

Workflow Visualization

G Synthon Racemic/Diastereomeric Oxazolopiperidine SamplePrep Sample Prep (Hexane/IPA + DEA) Synthon->SamplePrep HPLC Chiral HPLC Injection SamplePrep->HPLC CSP Chiral Stationary Phase (e.g., CHIRALPAK IA-3) HPLC->CSP Interaction Stereoselective Interactions (π-π, Dipole, H-Bonding) CSP->Interaction Isomer1 (-)-Isomer Elution (Reference Standard) Interaction->Isomer1 Weaker Affinity Isomer2 (+)-Isomer Elution Interaction->Isomer2 Stronger Affinity

Workflow for chiral HPLC resolution of 2-Cyano-6-phenyloxazolopiperidine.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When separating the enantiomers of 2-Cyano-6-phenyloxazolopiperidine, immobilized polysaccharide columns (e.g., CHIRALPAK® IA-3) generally outperform traditional coated phases (e.g., CHIRALCEL® OD-H)[3]. The rigid immobilization of the amylose tris(3,5-dimethylphenylcarbamate) polymer in the IA-3 column maintains a highly ordered chiral cavity that maximizes the stereoselective fit of the rigid oxazolopiperidine bicyclic system.

Quantitative Performance Data

The following table summarizes the comparative retention times ( Rt​ ), resolution ( Rs​ ), and peak symmetry (Tailing Factor, Tf​ ) across three alternative column chemistries using optimized normal-phase conditions.

Column AlternativeStationary Phase ChemistryOptimal Mobile Phase Rt​ (-) [min] Rt​ (+)[min]Resolution ( Rs​ )Tailing Factor ( Tf​ )
CHIRALPAK® IA-3 Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (90:10:0.1)8.511.23.4 1.1
CHIRALCEL® OD-H Coated Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (90:10:0.1)10.112.02.11.4
CHIRALPAK® IB Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH/DEA (95:5:0.1)9.410.81.81.3

Data Interpretation: The CHIRALPAK® IA-3 column provides baseline resolution ( Rs​>3.0 ) and superior peak shape. The (-)-enantiomer, which can be validated using the commercial reference standard, elutes first under these conditions, indicating a weaker transient diastereomeric complex with the amylose backbone compared to the (+)-enantiomer.

Step-by-Step Methodology: Standardized Chiral HPLC Protocol

To ensure a self-validating analytical system, follow this rigorous protocol for the quantitative determination of 2-Cyano-6-phenyloxazolopiperidine stereoisomers.

Reagent & Mobile Phase Preparation
  • Action: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas the mixture via ultrasonication for 10 minutes.

  • Causality: Normal-phase chromatography is selected because non-polar solvents promote the highly directional hydrogen bonding and dipole interactions required for chiral recognition on carbamate-derivatized phases. The DEA is critical to mask stationary phase silanols, preventing the basic piperidine nitrogen from causing peak tailing.

Standard & Sample Preparation
  • Action: Weigh 1.0 mg of the (-)-2-Cyano-6-phenyloxazolopiperidine reference standard and dissolve it in 1.0 mL of the mobile phase.

  • Action: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Causality: PTFE is chosen for its strict chemical inertness to hexane. Filtration is mandatory to remove micro-particulates that could foul the 3 µm inlet frit of the chiral column, which would otherwise lead to split peaks and elevated backpressure.

Chromatographic Execution
  • Column: CHIRALPAK IA-3 (250 x 4.6 mm, 3 µm)[3].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C (Thermostatted). Causality: Chiral recognition is an enthalpy-driven process; strict temperature control prevents retention time drift.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm. Causality: 210 nm captures the π→π∗ transitions of the phenyl ring and the oxazolidine system while avoiding the UV cutoff of the hexane/IPA mobile phase.

System Suitability & Validation
  • Action: Prior to analyzing unknown synthetic batches, inject a racemic mixture (or a sample spiked with the (-)-reference standard).

  • Acceptance Criteria (Self-Validation): The method is only deemed valid if the Resolution ( Rs​ ) between the two enantiomer peaks is ≥2.0 , and the Tailing Factor ( Tf​ ) for both peaks is ≤1.5 . Failure to meet these criteria indicates mobile phase degradation (loss of DEA) or column contamination.

References

  • Martine Bonin, David S. Grierson, Jacques Royer, and Henri-Philippe Husson. "2-Cyano-6-phenyloxazolopiperidine." Organic Syntheses, orgsyn.org.
  • "Asymmetric Synthesis. 39.1 Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine." The Journal of Organic Chemistry - ACS Publications.
  • "(-)-2-Cyano-6-phenyloxazolopiperidine | 88056-92-2." TCI Chemicals.
  • "Supporting Information - Chiral HPLC chromatograms." The Royal Society of Chemistry.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.